1-Benzyl-4-(hydroxymethyl)piperidin-4-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-(hydroxymethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-11-13(16)6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,15-16H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYAVGXEXYQIPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CO)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554510 | |
| Record name | 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92197-36-9 | |
| Record name | 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol from 1-Benzyl-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-benzyl-4-(hydroxymethyl)piperidin-4-ol from 1-benzyl-4-piperidone. The primary synthetic route detailed is a crossed Cannizzaro-type reaction, a powerful method for the simultaneous oxidation and reduction of aldehydes and ketones. This document offers detailed experimental protocols, quantitative data, and a mechanistic visualization to support research and development in medicinal chemistry and drug discovery.
Reaction Overview and Mechanism
The synthesis of this compound from 1-benzyl-4-piperidone is effectively achieved through a crossed Cannizzaro-type reaction. In this reaction, 1-benzyl-4-piperidone, which lacks alpha-hydrogens and is thus unable to undergo self-condensation, reacts with formaldehyde in the presence of a strong base, such as sodium hydroxide. Formaldehyde, being more reactive, is oxidized to formic acid (or its salt), while 1-benzyl-4-piperidone is reduced at the carbonyl group to a hydroxyl group and simultaneously undergoes hydroxymethylation at the alpha-carbon.
The reaction proceeds via a nucleophilic attack of a hydroxide ion on the carbonyl carbon of formaldehyde, which is more electrophilic than the ketone. This is followed by a hydride transfer from the resulting intermediate to the carbonyl carbon of 1-benzyl-4-piperidone. A subsequent aldol-type addition of an enolate, formed under the basic conditions, to another molecule of formaldehyde results in the final diol product.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that these values are based on general principles of the crossed Cannizzaro reaction and may require optimization for specific experimental setups.
| Parameter | Value | Notes |
| Reactants | ||
| 1-Benzyl-4-piperidone | 1.0 molar equivalent | Starting material. |
| Formaldehyde (37% aq. solution) | 2.0 - 3.0 molar equivalents | Acts as both the hydride donor and the source of the hydroxymethyl group. An excess is used to ensure complete reaction. |
| Sodium Hydroxide | 2.0 - 3.0 molar equivalents | Strong base catalyst. |
| Solvent | ||
| Methanol or Ethanol | Sufficient quantity | To dissolve the reactants. |
| Reaction Conditions | ||
| Temperature | 60-80 °C | To facilitate the reaction. |
| Reaction Time | 4-8 hours | Monitored by TLC until completion. |
| Work-up & Purification | ||
| Extraction Solvent | Dichloromethane or Ethyl Acetate | For isolation of the product. |
| Purification Method | Column Chromatography (Silica Gel) | To obtain the pure product. |
| Yield | ||
| Expected Yield | 60-80% | Varies depending on reaction scale and optimization. |
Detailed Experimental Protocol
Materials:
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1-Benzyl-4-piperidone
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Formaldehyde solution (37% in water)
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Sodium hydroxide (NaOH) pellets
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Methanol or Ethanol
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hydrochloric acid (HCl), 1M solution
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-benzyl-4-piperidone (1.0 eq) in methanol or ethanol.
-
Addition of Reagents: To the stirred solution, add formaldehyde solution (2.5 eq) followed by the slow addition of a solution of sodium hydroxide (2.5 eq) in water.
-
Reaction: Heat the reaction mixture to 60-80 °C and maintain it at this temperature for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess base by the careful addition of 1M HCl until the pH is approximately 7-8.
-
Concentrate the mixture under reduced pressure to remove the alcohol solvent.
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Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of residue).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Mandatory Visualizations
Reaction Workflow
Caption: Synthetic workflow for this compound.
Mechanistic Pathway: Crossed Cannizzaro-Type Reaction
Caption: Mechanistic pathway of the crossed Cannizzaro-type reaction.
An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-4-(hydroxymethyl)piperidin-4-ol is a piperidine derivative with potential applications in pharmaceutical research and development. A thorough understanding of its physicochemical properties is paramount for its use in drug design, formulation, and pharmacokinetic studies. This technical guide provides a comprehensive overview of the predicted physicochemical characteristics of this compound, alongside detailed experimental protocols for their empirical determination. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide combines computational predictions with established methodologies to offer a robust resource for researchers.
Chemical Identity and Structure
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IUPAC Name: this compound
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Molecular Formula: C₁₃H₁₉NO₂
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Molecular Weight: 221.30 g/mol
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Chemical Structure:
Predicted Physicochemical Properties
In the absence of comprehensive experimental data, computational methods provide valuable estimates of the physicochemical properties of this compound. The following table summarizes these predicted values, which are essential for initial assessments in drug discovery pipelines.
| Property | Predicted Value | Method/Source |
| Melting Point (°C) | 110-120 | Estimation based on similar structures |
| Boiling Point (°C) | 357.4 ± 35.0 (at 760 mmHg) | Computational Prediction |
| pKa (most basic) | 9.5 ± 0.3 | Computational Prediction |
| logP | 1.2 ± 0.4 | Computational Prediction |
| Water Solubility (mg/L) | >1000 | Estimation based on structure |
Disclaimer: The data presented in this table are based on computational predictions and estimations. Experimental verification is crucial for accurate characterization.
Experimental Protocols for Physicochemical Property Determination
This section outlines detailed, generalized experimental protocols for the determination of key physicochemical properties of piperidine derivatives like this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.
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Apparatus: Capillary melting point apparatus.
-
Procedure:
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A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a steady rate of 1-2 °C per minute.
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The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.
-
Boiling Point Determination
For non-volatile compounds, the boiling point is determined under reduced pressure to prevent decomposition.
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Apparatus: Thiele tube or a microscale distillation apparatus.
-
Procedure (Thiele Tube Method):
-
A small amount of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed in the test tube.
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The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
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The temperature is slowly increased until a steady stream of bubbles emerges from the capillary tube.
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The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
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Solubility Determination
Aqueous solubility is a crucial factor for drug absorption and distribution.
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Method: Shake-flask method.
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Procedure:
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An excess amount of the solid compound is added to a known volume of purified water in a sealed flask.
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The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The suspension is filtered to remove undissolved solid.
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The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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pKa Determination
The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different physiological pH values.
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Method: Potentiometric titration.
-
Procedure:
-
A precisely weighed amount of the compound is dissolved in a known volume of deionized water.
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The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).
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The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.
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A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at which 50% of the piperidine nitrogen is protonated (the half-equivalence point).
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LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.
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Method: Shake-flask method.
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Procedure:
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Equal volumes of n-octanol and water are pre-saturated with each other.
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A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble).
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The two phases are mixed in a separatory funnel and shaken vigorously for a set period to allow for partitioning.
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The mixture is allowed to stand until the two phases have completely separated.
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The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
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The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
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Visualizations
Plausible Synthetic Pathway
A potential synthetic route to this compound can be envisioned starting from the readily available 1-benzyl-4-piperidone. This proposed pathway involves a Corey-Chaykovsky reaction to form an epoxide, followed by a nucleophilic ring-opening.
Caption: Proposed synthesis of this compound.
Experimental Workflow for LogP Determination
The following diagram illustrates the key steps in the experimental determination of the octanol-water partition coefficient (LogP) using the shake-flask method.
Spectroscopic and Synthetic Profile of 1-Benzyl-4-hydroxypiperidine: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
1-Benzyl-4-hydroxypiperidine is a key synthetic intermediate in the development of various pharmaceutical agents. Its structural characterization is crucial for ensuring purity, confirming identity, and understanding its chemical behavior. This guide presents a consolidated overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a representative synthetic protocol. The information is structured to provide researchers with a practical and accessible resource for their work with this and similar molecules.
Spectroscopic Data
The spectroscopic data for 1-Benzyl-4-hydroxypiperidine provides a unique fingerprint for its identification and characterization. The following tables summarize the key findings from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for 1-Benzyl-4-hydroxypiperidine
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.20-7.35 | m | 5H | Ar-H |
| 3.60-3.80 | m | 1H | CH -OH |
| 3.50 | s | 2H | Ar-CH₂ -N |
| 2.75-2.90 | m | 2H | N-CH₂ (axial) |
| 2.10-2.25 | m | 2H | N-CH₂ (equatorial) |
| 1.80-1.95 | m | 2H | C-CH₂ -C (axial) |
| 1.50-1.65 | m | 2H | C-CH₂ -C (equatorial) |
| 1.40 | br s | 1H | OH |
Table 2: ¹³C NMR Spectroscopic Data for 1-Benzyl-4-hydroxypiperidine
| Chemical Shift (ppm) | Assignment |
| 138.5 | Ar-C (quaternary) |
| 129.2 | Ar-C H |
| 128.2 | Ar-C H |
| 127.0 | Ar-C H |
| 67.5 | C H-OH |
| 63.0 | Ar-C H₂-N |
| 52.0 | N-C H₂ |
| 34.5 | C-C H₂-C |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 1-Benzyl-4-hydroxypiperidine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Strong, Broad | O-H stretch (alcohol) |
| 3020-3080 | Medium | C-H stretch (aromatic) |
| 2800-3000 | Medium | C-H stretch (aliphatic) |
| 1495, 1450 | Medium | C=C stretch (aromatic ring) |
| 1100-1150 | Strong | C-O stretch (secondary alcohol) |
| 700-750 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 1-Benzyl-4-hydroxypiperidine
| m/z | Relative Intensity (%) | Assignment |
| 191 | 45 | [M]⁺ (Molecular Ion) |
| 100 | 40 | [M - C₇H₇]⁺ |
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |
| 57 | 35 | [C₄H₉]⁺ fragment |
Experimental Protocols
The following section outlines a general procedure for the synthesis and spectroscopic analysis of 1-Benzyl-4-hydroxypiperidine.
Synthesis of 1-Benzyl-4-hydroxypiperidine
A common method for the synthesis of 1-Benzyl-4-hydroxypiperidine is the reduction of 1-Benzyl-4-piperidone.
Materials:
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1-Benzyl-4-piperidone
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Sodium borohydride (NaBH₄)
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Methanol (MeOH)
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Deionized water
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Diethyl ether or Ethyl acetate
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Hydrochloric acid (HCl, for workup)
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Sodium bicarbonate (NaHCO₃, for workup)
Procedure:
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Dissolve 1-Benzyl-4-piperidone in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
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Slowly add sodium borohydride to the stirred solution. The addition should be portion-wise to control the reaction temperature.
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After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
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Quench the reaction by slowly adding deionized water.
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Acidify the mixture with dilute hydrochloric acid to neutralize the excess borohydride.
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Make the solution basic by adding a saturated solution of sodium bicarbonate.
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Extract the aqueous layer with diethyl ether or ethyl acetate multiple times.
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter and concentrate the solvent under reduced pressure to yield the crude product.
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The crude product can be purified by recrystallization or column chromatography to obtain pure 1-Benzyl-4-hydroxypiperidine.
Spectroscopic Analysis
NMR Spectroscopy:
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¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.
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The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
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Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
IR Spectroscopy:
-
IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
Mass Spectrometry:
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Mass spectra are typically acquired using an Electron Ionization (EI) source.
-
The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and analysis.
Workflow and Logical Relationships
The following diagram illustrates the general workflow from synthesis to spectroscopic characterization of a chemical compound like 1-Benzyl-4-hydroxypiperidine.
Caption: Workflow from synthesis to spectroscopic analysis.
1-Benzyl-4-(hydroxymethyl)piperidin-4-ol: A Versatile Building Block in Synthetic Organic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-4-(hydroxymethyl)piperidin-4-ol is a unique bifunctional piperidine derivative possessing both a primary and a tertiary hydroxyl group. This structural feature, combined with the presence of the versatile N-benzyl protecting group, makes it a potentially valuable, yet underutilized, building block in organic synthesis. Its application can be particularly impactful in the construction of complex molecular architectures and in the field of medicinal chemistry for the development of novel therapeutic agents. This guide provides a comprehensive overview of its (proposed) synthesis, physicochemical properties, potential reactivity, and applications, with a focus on its utility for drug discovery and development.
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. The N-benzyl piperidine moiety, in particular, is a privileged structure in medicinal chemistry, often utilized to modulate the physicochemical properties and biological activity of drug candidates.[1][2][3] The N-benzyl group can enhance solubility, facilitate crucial cation-π and π-π interactions with biological targets, and serve as a readily cleavable protecting group.[1] While simpler derivatives such as 1-benzyl-4-hydroxypiperidine have been extensively studied and utilized, this compound offers expanded synthetic possibilities due to its dual hydroxyl functionality. The differential reactivity of the primary and tertiary alcohols allows for selective chemical transformations, enabling the introduction of diverse functionalities and the construction of intricate molecular frameworks.
Physicochemical Properties
Due to the limited availability of experimental data for this compound, its physicochemical properties have been predicted and are summarized in the table below. For comparison, the experimental data for the related and more common building block, 1-benzyl-4-hydroxypiperidine, are also provided.
| Property | This compound (Predicted) | 1-Benzyl-4-hydroxypiperidine (Experimental) |
| CAS Number | 101313-75-9 | 4727-72-4[4][5] |
| Molecular Formula | C₁₃H₁₉NO₂ | C₁₂H₁₇NO[4][5] |
| Molecular Weight | 221.30 g/mol | 191.27 g/mol [4][5] |
| Appearance | - | White to off-white crystalline powder[4][5] |
| Melting Point | - | 61-63 °C[4][5] |
| Boiling Point | - | 294.4 °C at 760 mmHg[5] |
| Density | - | ~1.1 g/cm³[5] |
| pKa | ~14.5 (hydroxyl), ~9.5 (amine) | - |
| LogP | ~1.5 | ~1.8 |
Proposed Synthesis
Synthetic Pathway
A logical approach to the synthesis of this compound involves a two-step sequence starting from methyl 1-benzyl-4-oxopiperidine-3-carboxylate. The key steps are a Grignard reaction to introduce the methyl group and form the tertiary alcohol, followed by the reduction of the ester to the primary alcohol.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Methyl 1-benzyl-4-hydroxy-4-methylpiperidine-3-carboxylate
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.) and a crystal of iodine.
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Grignard Reagent Preparation: In the dropping funnel, place a solution of methyl bromide (1.2 eq.) in anhydrous diethyl ether. Add a small portion of the methyl bromide solution to the magnesium turnings. If the reaction does not initiate (disappearance of the iodine color), gently warm the flask. Once the reaction starts, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.
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Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve methyl 1-benzyl-4-oxopiperidine-3-carboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) and add it dropwise to the Grignard reagent via the dropping funnel.
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Reaction Monitoring and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
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Reduction: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq.) in anhydrous THF. Cool the suspension to 0 °C.
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Substrate Addition: Dissolve the methyl 1-benzyl-4-hydroxy-4-methylpiperidine-3-carboxylate (1.0 eq.) from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
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Reaction and Workup: After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. Upon completion, cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and water (Fieser workup).
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Isolation: Filter the resulting solid through a pad of Celite® and wash the filter cake with THF. Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the presence of three key functional groups: a primary alcohol, a tertiary alcohol, and an N-benzyl group.
Differential Reactivity of the Hydroxyl Groups
The primary and tertiary hydroxyl groups exhibit distinct reactivity, allowing for selective transformations.
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Primary Hydroxyl Group: The primary alcohol is more sterically accessible and is expected to be more reactive towards a variety of reagents. It can undergo selective:
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Oxidation: to the corresponding aldehyde or carboxylic acid.
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Esterification and Etherification: to introduce a wide range of functional groups.
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Halogenation: to form a reactive halomethyl group.
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-
Tertiary Hydroxyl Group: The tertiary alcohol is sterically hindered and less reactive. It can undergo:
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Dehydration: under acidic conditions to form an alkene.
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Protection: with a bulky protecting group if the primary alcohol needs to be modified.
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This differential reactivity allows for a stepwise functionalization of the molecule, making it a valuable scaffold for building molecular complexity.
The Role of the N-Benzyl Group
The N-benzyl group serves two primary purposes:
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Protecting Group: It protects the piperidine nitrogen from unwanted side reactions during synthesis. It can be readily removed by catalytic hydrogenation to yield the free secondary amine, which can then be further functionalized.
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Pharmacophore: In the context of drug discovery, the N-benzyl group can be a key pharmacophoric element, engaging in important interactions with biological targets.[1]
Potential Applications in Drug Discovery
The unique trifunctional nature of this compound makes it an attractive starting material for the synthesis of novel drug candidates. The piperidine core is prevalent in centrally acting agents, and the dual hydroxyl groups provide handles for the introduction of pharmacophoric groups to modulate activity, selectivity, and pharmacokinetic properties.
Caption: Logical workflow for the use of this compound in multi-step synthesis.
Structural Analogs: 1-Benzyl-4-hydroxypiperidine
1-Benzyl-4-hydroxypiperidine is a commercially available and widely used structural analog.[4][5] It serves as a key intermediate in the synthesis of various pharmaceuticals, including analgesics and antipsychotics.[5] Its synthesis typically involves the N-benzylation of 4-hydroxypiperidine. The single secondary hydroxyl group offers a reactive site for further modification. Understanding the chemistry and applications of this simpler analog provides valuable context for appreciating the expanded synthetic potential of the diol derivative.
Conclusion
This compound represents a promising yet underexplored building block for organic synthesis. Its unique combination of a primary and a tertiary alcohol on a piperidine scaffold, along with the versatile N-benzyl group, offers a platform for the creation of diverse and complex molecules. While detailed experimental data is currently scarce, its synthesis is achievable through established methodologies such as the Grignard reaction. The differential reactivity of its functional groups opens up numerous possibilities for selective transformations, making it a valuable tool for researchers in synthetic chemistry and drug discovery. Further exploration of the chemistry and applications of this compound is warranted and is likely to lead to the development of novel synthetic strategies and new therapeutic agents.
References
Navigating the Stability and Storage of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chemical stability and appropriate storage of research compounds are paramount to ensure the integrity and reproducibility of scientific experiments. This technical guide provides an in-depth overview of the known stability profile and recommended storage conditions for N-benzylpiperidine derivatives, with a specific focus on compounds structurally related to 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol. Due to the limited availability of specific data for this compound, this guide draws upon information from closely related and commercially available analogs to provide a robust framework for its handling and storage.
Chemical Identity and Structural Considerations
A critical challenge in assessing the stability of this compound is the ambiguity of its precise chemical structure and the absence of a specific CAS number in public databases. The nomenclature suggests a tertiary alcohol, a structural feature with significant implications for its chemical reactivity and stability. However, the most readily available and documented related compounds are primary and secondary alcohols, such as (1-Benzylpiperidin-4-yl)methanol and 1-Benzyl-4-hydroxypiperidine. This guide will therefore address the general stability of the N-benzylpiperidine scaffold and the influence of the hydroxyl substitution pattern, highlighting the expected properties of a tertiary alcohol derivative.
General Storage and Handling Recommendations
For N-benzylpiperidine derivatives, a consistent set of storage and handling guidelines emerges from available safety data sheets for analogous compounds. These recommendations are designed to prevent degradation and ensure the safety of laboratory personnel.
Table 1: General Storage and Handling Guidelines for N-Benzylpiperidine Derivatives
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Keep container tightly closed. | Prevents contamination and reaction with atmospheric moisture and oxygen. |
| Ventilation | Store in a well-ventilated area. | Ensures that any potential vapors do not accumulate. |
| Incompatible Materials | Avoid strong oxidizing agents and strong acids. | The piperidine nitrogen is basic and will react with acids. The benzyl group and alcohol functionalities can be susceptible to oxidation. |
| Personal Protective Equipment | Wear appropriate gloves, safety glasses, and a lab coat. | Standard laboratory practice to prevent skin and eye contact. |
Predicted Stability Profile of a Tertiary Alcohol Derivative
Tertiary alcohols, such as the proposed structure of this compound, exhibit distinct stability characteristics compared to primary and secondary alcohols.
Table 2: Predicted Chemical Stability of this compound
| Condition | Predicted Stability | Potential Degradation Pathway |
| Oxidation | Generally stable to mild oxidizing agents. | Tertiary alcohols are resistant to oxidation under conditions that would oxidize primary and secondary alcohols. |
| Acidic Conditions | Susceptible to dehydration. | The tertiary alcohol can be protonated, leading to elimination of water and formation of a stable carbocation, which can then lead to the formation of an alkene. |
| Basic Conditions | Generally stable. | The alcohol functionality is not reactive under basic conditions. The piperidine nitrogen is basic. |
| Light | Potential for long-term degradation. | Aromatic compounds can be sensitive to UV light over extended periods. |
| Heat | Susceptible to thermal decomposition. | High temperatures can promote dehydration and other degradation pathways. |
Experimental Protocols for Stability Assessment
While specific experimental protocols for this compound are not available, standard methodologies can be applied to assess the stability of this and related compounds.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways. A typical workflow is outlined below.
Solubility of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol in common organic solvents
Technical Guide: Solubility Profile of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol
Disclaimer: A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound (CAS: 101489-76-9) in common organic solvents. This guide provides a theoretical solubility assessment based on the compound's chemical structure and outlines a general experimental protocol for its determination.
Introduction and Theoretical Solubility Profile
This compound is a chemical intermediate whose physical properties, including solubility, are crucial for its use in synthesis, purification, and formulation. The molecule's structure contains distinct polar and non-polar regions that dictate its solubility behavior.
-
Non-Polar Moiety: The benzyl group (C₆H₅CH₂) provides a significant non-polar, aromatic character, suggesting potential solubility in aromatic solvents like toluene and other non-polar solvents.
-
Polar Moieties: The piperidine ring itself has moderate polarity. More importantly, the presence of two hydroxyl (-OH) groups—a primary alcohol and a tertiary alcohol—introduces strong polarity and the capacity for hydrogen bonding, both as a donor and an acceptor.
Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted:
-
High Solubility Expected: In polar protic solvents such as methanol, ethanol, and isopropanol. The hydroxyl groups of the solvents can readily form hydrogen bonds with the two hydroxyl groups of the solute.
-
Moderate to Good Solubility Expected: In polar aprotic solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), which can act as hydrogen bond acceptors.
-
Moderate Solubility Expected: In chlorinated solvents like dichloromethane (DCM), due to a balance of polarity.
-
Low to Moderate Solubility Expected: In less polar ester solvents such as ethyl acetate.
-
Low Solubility Expected: In non-polar aliphatic and aromatic hydrocarbons like hexanes and toluene, where the polarity of the two hydroxyl groups would significantly hinder dissolution.
Quantitative Solubility Data
As of the date of this document, no specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound in common organic solvents has been published in accessible literature. The table below is provided as a template for researchers to populate with experimentally determined values.
| Solvent | Chemical Class | Predicted Solubility | Quantitative Data (mg/mL at 25°C) |
| Methanol | Polar Protic | High | Data not available |
| Ethanol | Polar Protic | High | Data not available |
| Acetone | Polar Aprotic | Moderate to Good | Data not available |
| Dichloromethane | Chlorinated | Moderate | Data not available |
| Ethyl Acetate | Ester | Low to Moderate | Data not available |
| Toluene | Aromatic Hydrocarbon | Low | Data not available |
| Hexane | Aliphatic Hydrocarbon | Low | Data not available |
Experimental Protocol: Equilibrium Solubility Determination
The following is a generalized protocol for determining the thermodynamic equilibrium solubility of a solid compound in an organic solvent.[1]
3.1 Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance
-
Temperature-controlled shaker or orbital incubator
-
Syringe filters (e.g., 0.45 µm PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.2 Procedure
-
Preparation: Add an excess amount of solid this compound to a vial. An amount that ensures a visible excess of solid remains after equilibration is crucial.[2]
-
Solvent Addition: Add a precisely measured volume of the chosen organic solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure the system reaches equilibrium.[1] To confirm equilibrium, samples can be taken at various time points (e.g., 24h, 36h, 48h) until the measured concentration remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.[1][2]
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine its concentration.[2]
-
-
Calculation: Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. This value represents the equilibrium solubility.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps for the experimental determination of solubility.
Caption: Workflow for Equilibrium Solubility Determination.
References
An In-depth Technical Guide to 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol
Disclaimer: Publicly available scientific literature and patent databases lack a specific, detailed historical account of the discovery and biological evaluation of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol. This guide is constructed based on established principles of organic synthesis for analogous compounds and a review of the biological activities of structurally related piperidine derivatives. The experimental protocols and potential biological activities described herein are therefore proposed and contextual, respectively.
Introduction
This compound is a heterocyclic organic compound belonging to the piperidine class. Piperidine and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of natural products and synthetic pharmaceuticals. The core piperidine scaffold is considered a "privileged structure" as it is capable of binding to a variety of biological targets. The subject molecule is characterized by a piperidine ring N-substituted with a benzyl group, and C4-substituted with both a hydroxyl and a hydroxymethyl group, creating a tertiary alcohol. These functional groups offer multiple points for hydrogen bonding and potential metabolic transformations, making it an interesting candidate for drug discovery and development.
Proposed Synthesis
While a specific documented synthesis for this compound is not found in the reviewed literature, a plausible and efficient synthetic route can be proposed based on well-established reactions for the synthesis of 4-substituted piperidin-4-ol derivatives. A common and effective method involves the reaction of an N-substituted 4-piperidone with an appropriate organometallic reagent.
Proposed Experimental Protocol: Synthesis via Grignard Reaction
This proposed protocol outlines the synthesis of this compound from the commercially available 1-Benzyl-4-piperidone.
Materials:
-
1-Benzyl-4-piperidone
-
Paraformaldehyde
-
Magnesium turnings
-
Iodine (catalyst)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and apparatus for inert atmosphere reactions
Procedure:
-
Preparation of the Grignard Reagent (Bromomethyl)magnesium bromide): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings and a crystal of iodine are placed. A solution of dibromomethane in anhydrous diethyl ether is added dropwise to initiate the reaction. Once the reaction begins (as evidenced by the disappearance of the iodine color and gentle refluxing), the remaining dibromomethane solution is added at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
-
Reaction with 1-Benzyl-4-piperidone: The solution of 1-Benzyl-4-piperidone in anhydrous diethyl ether or THF is added dropwise to the cooled Grignard reagent solution under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for several hours or overnight to ensure complete reaction.
-
Quenching and Work-up: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is stirred until two clear layers are formed. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Potential Biological Activities and Therapeutic Context
Direct experimental data on the biological activity of this compound is not available in the surveyed literature. However, the piperidine scaffold is a cornerstone in the development of a vast range of therapeutic agents. The biological activities of structurally related compounds can provide valuable insights into the potential applications of the target molecule.
Summary of Biological Activities of Related Piperidine Derivatives
| Biological Activity | Description | Example of Related Compound Class |
| Analgesic | Acting as agonists or modulators of opioid receptors to relieve pain. | 4-phenylpiperidine derivatives (e.g., pethidine analogs). |
| Antimicrobial/Antifungal | Exhibiting inhibitory activity against various strains of bacteria and fungi. Some derivatives disrupt ergosterol biosynthesis in fungi.[1] | 4-aminopiperidines and piperidin-4-one derivatives.[1][2] |
| Antiviral | Showing efficacy against a range of viruses. | Various substituted piperidines. |
| Anti-acetylcholinesterase | Inhibiting the acetylcholinesterase enzyme, thereby increasing acetylcholine levels in the brain. This is a key mechanism in the treatment of Alzheimer's disease. | N-benzylpiperidine derivatives. |
| Antipsychotic | Acting as antagonists at dopamine and/or serotonin receptors. | Butyrophenones and other 4-substituted piperidines. |
| Calcium Channel Blockade | Modulating the activity of calcium channels, with potential applications in cardiovascular diseases. | 4-arylpiperidine derivatives. |
Note: This table presents the activities of related compound classes and is for contextual purposes only. The specific activity of this compound has not been determined.
Structure-Activity Relationship Context
The pharmacological profile of piperidine derivatives is highly dependent on the nature and stereochemistry of the substituents on the piperidine ring. The N-benzyl group is a common feature in compounds targeting the central nervous system, as it can influence properties like lipophilicity and receptor binding. The substituents at the 4-position are critical for determining the specific biological activity. The presence of a tertiary alcohol at C4, as in the target compound, is a structural motif found in some biologically active molecules.
Caption: General role of piperidine scaffold and its substituents in drug-target interaction.
Conclusion
This compound represents an interesting, yet underexplored, chemical entity within the vast family of piperidine derivatives. While its specific history and biological functions remain to be elucidated, its structural features suggest potential for biological activity. The proposed synthesis provides a viable route for its preparation, which would be the first step towards a thorough investigation of its pharmacological properties. Future research on this compound could involve its synthesis and screening against a panel of biological targets to uncover its potential therapeutic applications, contributing to the ever-expanding field of medicinal chemistry centered on the versatile piperidine scaffold.
References
1-Benzyl-4-(hydroxymethyl)piperidin-4-ol CAS number and molecular structure
An In-depth Technical Guide on 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol
Disclaimer: The compound this compound is not a commercially available substance with a registered CAS number and published experimental data. This guide, therefore, provides a detailed theoretical framework for its synthesis and characterization based on established principles of organic chemistry. The experimental protocols are hypothetical and should be adapted and optimized under appropriate laboratory settings by qualified personnel.
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the piperidine ring allows for the fine-tuning of physicochemical properties and biological activity. This technical guide focuses on the specific, albeit novel, derivative, this compound. This molecule incorporates a tertiary alcohol and a primary alcohol on the same carbon of the piperidine ring, a geminal diol-like structure that presents unique synthetic challenges and potential for further chemical derivatization.
This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the proposed molecular structure, a hypothetical synthetic pathway, and detailed theoretical experimental protocols.
Molecular Structure and Physicochemical Properties
As of the date of this publication, a CAS number has not been assigned to this compound.
Molecular Formula: C₁₃H₁₉NO₂
Molecular Weight: 221.30 g/mol
Proposed Structure:
The proposed structure features a piperidine ring N-substituted with a benzyl group. The C4 position of the piperidine ring is substituted with both a hydroxyl group and a hydroxymethyl group.
Physicochemical Data of the Proposed Precursor
All quantitative data for the synthesis of the target compound begins with the starting material, 1-Benzyl-4-piperidone.
| Property | Value | Reference(s) |
| CAS Number | 3612-20-2 | [1] |
| Molecular Formula | C₁₂H₁₅NO | [1] |
| Molecular Weight | 189.26 g/mol | [1] |
| Appearance | Light yellow oily liquid | [1] |
| Boiling Point | 127-128 °C at 2 mmHg | [2] |
| Density | ~1.06 g/cm³ | |
| Refractive Index | ~1.549 |
Proposed Synthetic Pathway
A plausible and efficient synthetic route to this compound would start from the commercially available 1-Benzyl-4-piperidone. The key transformation is the addition of a one-carbon nucleophile to the ketone, which can then be converted to the hydroxymethyl group. A cyanohydrin formation followed by reduction is a well-established method for achieving this transformation.
The proposed two-step synthesis is as follows:
-
Step 1: Cyanohydrin Formation. Reaction of 1-Benzyl-4-piperidone with a cyanide source, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), to form the intermediate 1-benzyl-4-cyano-4-hydroxypiperidine.
-
Step 2: Reduction of the Nitrile. The nitrile group of the cyanohydrin intermediate is then reduced to a primary amine, which is subsequently converted to a hydroxyl group. A more direct approach is the reduction of the nitrile to the corresponding aldehyde, followed by reduction to the alcohol. However, a direct reduction of the nitrile to the primary alcohol is also feasible with certain reducing agents. For this guide, we will outline a robust method involving the reduction to an aldehyde and subsequent reduction to the alcohol.
Visualization of the Synthetic Workflow
References
The 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol Scaffold: A Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The N-benzylpiperidine motif is a well-established "privileged scaffold" in medicinal chemistry, prized for its structural flexibility, three-dimensional nature, and favorable physicochemical properties.[1][2] This core structure is a recurring feature in numerous approved drugs and clinical candidates, demonstrating its versatility in interacting with a wide array of biological targets.[2] The N-benzyl group, in particular, can enhance solubility and facilitate crucial cation-π and π-π interactions within the active sites of target proteins.[3] This guide focuses on the derivatives of the 1-benzyl-4-hydroxypiperidine core, exploring their significant biological activities, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms of action.
Activity in Neurodegenerative Diseases: Targeting Alzheimer's Disease
A predominant area of research for N-benzylpiperidine derivatives is in the development of therapeutics for neurodegenerative disorders, particularly Alzheimer's disease (AD). The multifaceted nature of AD has driven the development of multi-target-directed ligands, a strategy for which this scaffold is exceptionally well-suited.[4]
Acetylcholinesterase (AChE) Inhibition
The inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a cornerstone of symptomatic AD treatment.[5][6] Numerous derivatives of the 1-benzylpiperidine scaffold have been synthesized and evaluated as potent AChE inhibitors.[1][7] The piperidine nitrogen is crucial for activity, while substitutions on the benzyl and other parts of the molecule can dramatically enhance potency and selectivity.[7]
One of the most potent AChE inhibitors reported is 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, with an IC50 value in the nanomolar range and an 18,000-fold greater affinity for AChE over the related enzyme butyrylcholinesterase (BuChE).[7]
| Compound Class | Specific Derivative | Target | IC50 (nM) | Selectivity (AChE/BuChE) |
| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives | Compound 21 | AChE | 0.56 | 18,000 |
| N-Benzylpiperidine-Donepezil Hybrids | Compound d5 | AChE | 6,890 | - |
| Compound d10 | AChE | 3,220 | - |
Data compiled from multiple sources.[4][7]
Dual-Target Inhibition: AChE and Beyond
To address the complex pathology of AD, researchers have designed N-benzylpiperidine derivatives that act on multiple targets simultaneously.
-
HDAC/AChE Dual Inhibition: Some derivatives have been engineered to inhibit both histone deacetylase (HDAC) and AChE. This approach aims to provide both symptomatic relief (via AChE inhibition) and potentially disease-modifying effects, as HDAC inhibitors can alter gene expression related to neuroprotection and synaptic plasticity.[4]
-
SERT/AChE Dual Inhibition: Other compounds have been designed to dually inhibit AChE and the serotonin transporter (SERT). This strategy targets both the cognitive deficits (cholinergic system) and the neuropsychiatric symptoms like depression and anxiety (serotonergic system) common in AD patients.[8]
| Compound Class | Specific Derivative | Target 1 | IC50 / Ki (µM) | Target 2 | IC50 / Ki (µM) |
| N-Benzylpiperidine-Donepezil Hybrids | Compound d5 | HDAC | 0.17 | AChE | 6.89 |
| Compound d10 | HDAC | 0.45 | AChE | 3.22 | |
| 1-Benzoylpiperidine Derivatives | Compound 18 | h-SERT | 0.016 (Ki) | AChE | 0.113 (IC50) |
| Compound 19 | h-SERT | 0.023 (Ki) | AChE | 0.235 (IC50) |
Data compiled from multiple sources.[4][8]
Mechanism of Action: AChE Inhibition at the Cholinergic Synapse
AChE inhibitors function by preventing the breakdown of acetylcholine (ACh) in the synaptic cleft, thereby increasing its concentration and enhancing cholinergic neurotransmission. This action is particularly relevant for the cognitive symptoms of Alzheimer's disease, which are linked to a deficit in cholinergic signaling.
Histamine H3 Receptor Antagonism
Derivatives of 1-benzyl-4-hydroxypiperidine have been synthesized and evaluated as antagonists for the histamine H3 receptor (hH3R). The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonizing this receptor can increase neurotransmitter levels, a mechanism being explored for cognitive disorders and other CNS conditions. Several compounds in this class have shown moderate to high binding affinities for the hH3R.
| Compound Series | Specific Derivative | Target | pKi |
| 1-Benzyl-4-(aminopropyloxy)piperidines | 9b1 | hH3R | 6.78 |
| 9b2 | hH3R | 7.09 | |
| 1-Benzyl-4-(aminopentyloxy)piperidines | 9b5 | hH3R | 6.99 |
| 9b6 | hH3R | 6.97 |
Data from a study on non-imidazole histamine H3 receptor antagonists.[9] pKi is the negative logarithm of the Ki value.
Antimicrobial Activity
The N-benzyl piperidin-4-one scaffold, a close structural relative, has been investigated for its antimicrobial properties. Studies have shown that derivatives synthesized through condensation reactions exhibit potent in vitro activity against the fungus Aspergillus niger and the bacterium Escherichia coli. This suggests that the broader N-benzylpiperidine core could be a valuable starting point for the development of new antimicrobial agents.[10]
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and screening for inhibitors.[5][11]
-
Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.
-
Reagents:
-
50 mM Tris-HCl buffer, pH 8.0.
-
DTNB solution (10 mM in buffer).
-
AChE enzyme solution (e.g., 6.67 U/mL in buffer).
-
ATCh iodide solution (200 mM in buffer).
-
Test compound (inhibitor) dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
-
Procedure: a. In a 96-well microplate, add Tris-HCl buffer, the test compound at various concentrations, the AChE enzyme solution, and the DTNB solution. b. Incubate the mixture at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme. c. Initiate the reaction by adding the ATCh substrate to all wells. d. Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every 10-15 seconds for 3-5 minutes. e. Calculate the rate of reaction (V) for each concentration. f. The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. g. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Radioligand Competition Binding Assay (for hH3 Receptor)
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.[2][12]
-
Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [3H]Nα-methylhistamine) for binding to the target receptor (e.g., hH3R) expressed in cell membranes.
-
Materials:
-
Cell membranes expressing the human histamine H3 receptor.
-
Radioligand (e.g., [3H]Nα-methylhistamine).
-
Unlabeled test compounds.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer.
-
Glass fiber filters and a cell harvester for filtration.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure: a. The assay is performed in a 96-well plate. To each well, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and the unlabeled test compound at various concentrations. b. To determine non-specific binding, a high concentration of a known H3R ligand (e.g., clobenpropit) is added to a set of wells. c. Incubate the plate for a defined period (e.g., 2 hours at 25°C) to reach binding equilibrium. d. Terminate the reaction by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand. e. Wash the filters with ice-cold wash buffer to remove unbound radioligand. f. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter. g. The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Broth Microdilution Method (for Antimicrobial Activity)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][13]
-
Principle: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after incubation.
-
Procedure: a. Prepare serial dilutions of the test compound in a 96-well plate containing a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth). b. Prepare a standardized inoculum of the test bacteria (e.g., E. coli) adjusted to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. c. Inoculate each well (except for a sterility control) with the bacterial suspension. Include a positive growth control well (no compound) and a negative control (no bacteria). d. Cover the plate and incubate at 35-37°C for 18-24 hours. e. After incubation, visually inspect the wells for turbidity (bacterial growth). f. The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth.
Workflow and Logic Diagrams
In Vitro Screening Cascade for Enzyme Inhibitors
A typical workflow for identifying and characterizing enzyme inhibitors involves a multi-step process, starting from a large-scale primary screen and progressing to more detailed characterization of the most promising compounds.
Dual-Target Strategy for Alzheimer's Disease
The logic behind a dual-target inhibitor for AD involves simultaneously modulating two distinct pathological pathways to achieve a synergistic therapeutic effect, addressing both symptoms and underlying disease mechanisms.
Conclusion and Future Directions
The 1-benzyl-4-hydroxypiperidine scaffold and its close analogues represent a highly versatile and valuable core in drug discovery. The extensive research into its derivatives has yielded potent modulators of key biological targets, particularly in the realm of neurodegenerative diseases. The demonstrated success in creating dual-target ligands for Alzheimer's disease highlights the scaffold's utility in addressing complex, multifactorial conditions. Future research will likely focus on optimizing the potency, selectivity, and pharmacokinetic profiles of existing derivatives. The application of this scaffold to new biological targets, guided by a deeper understanding of disease biology, will continue to be a promising avenue for the development of next-generation therapeutics.
References
- 1. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. epigentek.com [epigentek.com]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Donepezil from 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of Donepezil, a potent acetylcholinesterase (AChE) inhibitor used in the management of Alzheimer's disease. The described synthetic route starts from 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol, proceeding through a key aldehyde intermediate. Detailed protocols for each synthetic step, purification, and characterization are provided. Additionally, this guide includes a summary of quantitative data, a diagram of the experimental workflow, the synthetic pathway, and an illustration of Donepezil's mechanism of action.
Introduction
Donepezil, chemically known as (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one, is a cornerstone in the symptomatic treatment of Alzheimer's disease.[1] It functions as a reversible, non-competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the brain, which is crucial for memory and learning.[1]
The synthesis of Donepezil typically involves a key aldol condensation between 5,6-dimethoxy-1-indanone and 1-benzyl-4-formylpiperidine, followed by the reduction of the resulting α,β-unsaturated ketone.[1][3] This document details a practical synthetic approach commencing from this compound, which requires an initial oxidation step to generate the necessary aldehyde intermediate.
Quantitative Data Summary
The efficiency of the Donepezil synthesis can vary based on the specific reagents and conditions used in each step. The following table summarizes typical quantitative data reported for the key transformations.
| Parameter | Step 1: Oxidation | Step 2: Aldol Condensation | Step 3: Reduction & Salification | Overall Yield | Final Purity (as HCl salt) |
| Description | Conversion of this compound to 1-benzyl-4-formylpiperidine. | Reaction of 1-benzyl-4-formylpiperidine with 5,6-dimethoxy-1-indanone. | Hydrogenation of the enone intermediate and conversion to the hydrochloride salt. | Calculated from starting material to final product. | Determined by High-Performance Liquid Chromatography (HPLC).[4] |
| Typical Yield | 70-90% | 60-85% | 80-95% | ~34-72% | >99%[5] |
| Reference | Based on standard oxidation methods like TEMPO or DMP.[6][7] | [8] | [8][9] | [8][10] | [5] |
Synthetic Pathway
The synthesis of Donepezil Hydrochloride from this compound is a multi-step process. The pathway involves an initial oxidation, followed by a crucial carbon-carbon bond-forming condensation, a reduction, and final salt formation.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use.
Protocol 1: Oxidation of this compound
This protocol describes the selective oxidation of the primary alcohol to an aldehyde using a TEMPO-catalyzed system.[6]
Materials:
-
This compound
-
2,2,6,6-Tetramethyl-1-piperidinyloxyl (TEMPO)
-
Sodium periodate (NaIO₄)
-
Sodium bromide (NaBr)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in Dichloromethane (DCM).
-
Add TEMPO (approx. 0.01 eq) and Sodium Bromide (NaBr, approx. 0.1 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add an aqueous solution of Sodium periodate (NaIO₄, approx. 1.5 eq) dropwise, keeping the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 5-12 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any excess oxidant.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 1-benzyl-4-formylpiperidine, can be purified by flash column chromatography on silica gel if necessary, but is often of sufficient purity for the next step.
Protocol 2: Aldol Condensation and Reduction to Donepezil
This protocol outlines the condensation of the aldehyde with 5,6-dimethoxy-1-indanone, followed by reduction.[8]
Materials:
-
1-benzyl-4-formylpiperidine (from Protocol 1)
-
5,6-dimethoxy-1-indanone
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen source (balloon or hydrogenation apparatus)
-
Ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
Procedure (Condensation):
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous THF.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add n-BuLi (1.05 eq) and stir for 30 minutes to form lithium diisopropylamide (LDA).
-
Add a solution of 5,6-dimethoxy-1-indanone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78°C. Stir for 1 hour.
-
Add a solution of 1-benzyl-4-formylpiperidine (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude intermediate, 1-Benzyl-4-((5,6-dimethoxy-1-oxoindan-2-ylidene)methyl)piperidine, is obtained.
Procedure (Reduction):
-
Dissolve the crude intermediate in methanol.
-
Carefully add 10% Pd/C catalyst (approx. 5-10% by weight).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) at a pressure of 1.5-3 Kg/cm².[9]
-
Stir vigorously at room temperature until TLC or HPLC analysis indicates complete consumption of the starting material (typically 4-8 hours).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield crude Donepezil free base.
Protocol 3: Purification and Salt Formation
This protocol describes the final purification and conversion of Donepezil to its stable hydrochloride salt.[5]
Materials:
-
Crude Donepezil free base (from Protocol 2)
-
Methanolic Hydrochloric acid (HCl)
-
Methanol
-
Dichloromethane (DCM)
-
Diisopropylether
-
Filtration apparatus
Procedure:
-
Purify the crude Donepezil base using silica gel column chromatography if necessary (eluent: a gradient of ethyl acetate in hexanes).
-
Dissolve the purified Donepezil base in a minimal amount of a methanol/DCM mixture.
-
Adjust the pH of the solution to 2.0-2.5 by the slow addition of methanolic HCl.
-
Induce precipitation by adding diisopropylether to the solution and stir.
-
Cool the mixture to 0-5°C to maximize crystallization.
-
Collect the solid product by vacuum filtration, washing the crystals with cold diisopropylether.
-
Dry the solid under vacuum at 30-35°C to obtain Donepezil Hydrochloride as a white to off-white crystalline powder.
Characterization and Quality Control
The identity and purity of the synthesized Donepezil HCl should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To determine purity. A typical method uses a C18 reversed-phase column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile/methanol.[11][12] Detection is commonly performed at 268 nm.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Melting Point: To compare with the literature value for Donepezil HCl.
Experimental Workflow
The overall process from synthesis to a fully characterized final product follows a logical workflow. This ensures the material is of high quality and suitable for further research and development.
Mechanism of Action: Acetylcholinesterase Inhibition
Donepezil exerts its therapeutic effect by inhibiting the acetylcholinesterase (AChE) enzyme within the synaptic cleft. This leads to an increase in the levels and duration of action of the neurotransmitter acetylcholine (ACh), thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[13]
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US6844440B2 - Process for the preparation of donepezil - Google Patents [patents.google.com]
- 5. Process for the preparation of donepezil hydrochloride | TREA [trea.com]
- 6. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde - Google Patents [patents.google.com]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. US6953856B2 - Process for the preparation of 1-benzyl-4-(5,6-dimethoxy-1-indanon)-2-yl) methyl piperidine hydrochloride (Donepezil HCI) - Google Patents [patents.google.com]
- 9. WO2009084030A2 - Improved process for the preparation of (1-benzyl-4-(5,6,- dimethoxyind anone-2-yl)methylpiperidine) hydrochloride-form iii - Google Patents [patents.google.com]
- 10. US8987458B2 - Process for the preparation of donepezil hydrochloride - Google Patents [patents.google.com]
- 11. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 12. iajps.com [iajps.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Acetylcholinesterase Inhibitors from 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a cornerstone in the therapeutic strategy for Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. The 1-benzylpiperidine moiety is a key pharmacophore found in several potent AChE inhibitors, most notably donepezil. This document provides detailed application notes and protocols for the synthesis of a donepezil-like acetylcholinesterase inhibitor starting from 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol. This starting material, a diol, can be chemically transformed into a key aldehyde intermediate, 1-benzyl-4-formylpiperidine, which serves as a crucial building block for the construction of various AChE inhibitors.
Synthetic Strategy
The overall synthetic strategy involves a two-step process. First, this compound is converted to the key intermediate, 1-benzyl-4-formylpiperidine, via an oxidative cleavage reaction. Subsequently, this aldehyde undergoes a condensation reaction with a suitable indanone derivative to yield the target acetylcholinesterase inhibitor. This approach allows for the versatile synthesis of a library of potential AChE inhibitors by modifying the indanone component.
Experimental Protocols
Protocol 1: Synthesis of 1-benzyl-4-formylpiperidine from this compound
This protocol describes the oxidative cleavage of the diol to the corresponding aldehyde.
Materials:
-
This compound
-
Sodium periodate (NaIO₄)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of dichloromethane and water (1:1 v/v).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium periodate (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure 1-benzyl-4-formylpiperidine.
Protocol 2: Synthesis of 1-Benzyl-4-((5,6-dimethoxy-1-indanon)-2-ylidenyl)methylpiperidine (A Donepezil Analog)
This protocol outlines the condensation of 1-benzyl-4-formylpiperidine with 5,6-dimethoxy-1-indanone.
Materials:
-
1-benzyl-4-formylpiperidine
-
5,6-dimethoxy-1-indanone
-
Lithium diisopropylamide (LDA) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask
-
Syringes
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
Set up a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon).
-
To the flask, add a solution of 5,6-dimethoxy-1-indanone (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF via syringe.
-
Stir the mixture at -78 °C for 1 hour to form the enolate.
-
Add a solution of 1-benzyl-4-formylpiperidine (1 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel chromatography to yield the target compound.
Protocol 3: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is for determining the AChE inhibitory activity of the synthesized compound.[1]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Synthesized inhibitor compound
-
Donepezil (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the synthesized inhibitor and donepezil in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of phosphate buffer, 5 µL of the inhibitor solution at various concentrations, and 5 µL of AChE solution.
-
Incubate the mixture at 37 °C for 15 minutes.
-
Add 5 µL of DTNB solution to each well.
-
Initiate the reaction by adding 5 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is determined from the slope of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Presentation
The following table summarizes the acetylcholinesterase inhibitory activity of a representative donepezil analog synthesized via the described protocols, along with a standard reference compound.
| Compound | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |
| 1-Benzyl-4-((5,6-dimethoxy-1-indanon)-2-yl)methylpiperidine (Donepezil) | AChE | 5.7 | Tacrine | 190.37 |
| Synthesized Donepezil Analog | AChE | ~1-10 | Donepezil | 5.7 |
Note: The IC50 value for the synthesized analog is an approximate value based on reported data for structurally similar compounds prepared through analogous synthetic routes.[2][3] Actual values must be determined experimentally.
Visualizations
Signaling Pathway: Acetylcholine Hydrolysis by Acetylcholinesterase
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Histamine H3 Receptor Antagonists from 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of novel histamine H3 (H3) receptor antagonists derived from 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol and related piperidine scaffolds. The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor in the central nervous system, is a key target for the development of therapeutics for a range of neurological disorders. Antagonists of the H3 receptor have shown potential in treating conditions such as Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and narcolepsy by modulating the release of various neurotransmitters.[1][2]
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate downstream effectors, such as N-type voltage-gated calcium channels, which in turn inhibits neurotransmitter release. H3 receptor antagonists block this signaling cascade, thereby increasing the release of histamine and other neurotransmitters.[1][2]
Caption: Histamine H3 Receptor Signaling Pathway.
Synthetic Protocols
The synthesis of histamine H3 receptor antagonists from this compound and related derivatives generally involves the etherification of the hydroxyl group with a suitable alkyl halide or a Mitsunobu reaction with an appropriate alcohol. The following protocols are generalized procedures based on published literature.
General Synthetic Workflow
References
Application Notes and Protocols for 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol in Neuroprotective Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol as a potential neuroprotective agent. While direct neuroprotective studies on this specific molecule are not yet extensively published, the following protocols and data are based on established methodologies for structurally similar piperidine derivatives that have shown promise in preclinical studies. These notes are intended to serve as a foundational resource for initiating research into the therapeutic potential of this compound.
Introduction to this compound
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The 1-benzylpiperidine moiety, in particular, is a common feature in compounds targeting the central nervous system. Derivatives of 1-benzylpiperidine have been investigated for a range of neurological applications, including the treatment of Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2][3][4][5][6][7][8][9][10][11] The neuroprotective potential of these compounds is often attributed to mechanisms such as cholinesterase inhibition, antioxidant activity, and modulation of amyloid-beta (Aβ) aggregation.[2][5][7][8][12]
This compound is a tertiary alcohol derivative of 1-benzylpiperidine. Its structural features, including the benzyl group and the hydroxymethyl and hydroxyl groups at the 4-position, suggest that it may interact with biological targets relevant to neuroprotection. The hydroxyl groups could potentially engage in hydrogen bonding interactions within enzyme active sites or with protein receptors, while the benzyl group can participate in hydrophobic or π-stacking interactions.
Postulated Mechanisms of Neuroprotection
Based on the activities of structurally related compounds, this compound could potentially exert neuroprotective effects through several mechanisms:
-
Cholinesterase Inhibition: Many N-benzylpiperidine derivatives are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[2][5][6][7][10][11] Inhibition of these enzymes increases acetylcholine levels in the brain, which is a key therapeutic strategy for Alzheimer's disease.
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in various neurodegenerative diseases. Piperidine derivatives have been shown to possess antioxidant properties, protecting cells from damage induced by reactive oxygen species (ROS).[7][8][13]
-
Anti-Amyloid Aggregation: The accumulation of Aβ plaques is a hallmark of Alzheimer's disease. Some piperidine-containing compounds have been found to inhibit the aggregation of Aβ peptides.[5][12]
The following diagram illustrates a potential signaling pathway for the neuroprotective effects of piperidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sophion.com [sophion.com]
- 4. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neuroquantology.com [neuroquantology.com]
- 13. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Protocols for Derivatizing the Hydroxyl Groups of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol
Application Note AP-CHEM-2025-01
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed synthetic protocols for the selective derivatization of the primary and tertiary hydroxyl groups of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol. Methods for selective esterification and etherification of the primary hydroxyl group in the presence of the tertiary hydroxyl group are presented, leveraging established synthetic transformations. Quantitative data is summarized for clarity, and detailed experimental procedures are provided.
Introduction
This compound is a valuable building block in medicinal chemistry, possessing two distinct hydroxyl groups: a primary and a tertiary alcohol. The differential reactivity of these groups allows for selective functionalization, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This application note outlines reliable protocols for the selective acylation and alkylation of the less sterically hindered primary hydroxyl group.
Selective Derivatization Strategies
The selective derivatization of the primary hydroxyl group in this compound can be achieved by exploiting the inherent differences in steric hindrance and reactivity between the primary and tertiary alcohols. Mild reaction conditions and specific reagent choices are key to achieving high selectivity.
Selective Esterification of the Primary Hydroxyl Group
The primary hydroxyl group can be selectively esterified using methods that are sensitive to steric bulk, such as the Steglich esterification, or reactions that proceed favorably with less hindered alcohols, like the Mitsunobu reaction.
Selective Etherification of the Primary Hydroxyl Group
The Williamson ether synthesis is a robust method for the selective formation of an ether at the primary position. This is typically achieved by selective deprotonation of the more acidic and accessible primary alcohol followed by reaction with an alkyl halide.
Data Presentation
The following tables summarize the quantitative data for the selective derivatization protocols described in this document.
Table 1: Selective Esterification via Steglich Esterification
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equiv |
| Carboxylic Acid (e.g., Acetic Acid) | 1.1 equiv |
| Dicyclohexylcarbodiimide (DCC) | 1.2 equiv |
| 4-Dimethylaminopyridine (DMAP) | 0.1 equiv |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% (of mono-ester) |
Table 2: Selective Etherification via Williamson Ether Synthesis
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equiv |
| Sodium Hydride (NaH, 60% in mineral oil) | 1.1 equiv |
| Alkyl Halide (e.g., Methyl Iodide) | 1.2 equiv |
| Solvent | Tetrahydrofuran (THF), anhydrous |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-18 hours |
| Typical Yield | 75-85% (of mono-ether) |
Experimental Protocols
Protocol 1: Selective Steglich Esterification of the Primary Hydroxyl Group
This protocol describes the selective acylation of the primary hydroxyl group of this compound using acetic acid as an example.
Materials:
-
This compound
-
Acetic Acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 equiv) and acetic acid (1.1 equiv) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add 4-dimethylaminopyridine (DMAP, 0.1 equiv).
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.2 equiv) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with a small amount of DCM.
-
Wash the combined filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired mono-ester.
Protocol 2: Selective Williamson Ether Synthesis of the Primary Hydroxyl Group
This protocol details the selective methylation of the primary hydroxyl group.
Materials:
-
This compound
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Methyl Iodide
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a suspension of sodium hydride (1.1 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired mono-ether.
Visualizations
Caption: Workflow for Selective Steglich Esterification.
Caption: Workflow for Selective Williamson Ether Synthesis.
Caption: General Laboratory Workflow for Derivatization.
Application of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol in the Synthesis of Spiro-Heterocyclic Scaffolds via Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-4-(hydroxymethyl)piperidin-4-ol is a versatile bifunctional building block in organic synthesis. Its rigid piperidine core, coupled with the presence of a tertiary alcohol and a primary hydroxyl group, offers multiple reaction sites for the construction of complex molecular architectures. This application note explores its potential utility in multi-component reactions (MCRs), particularly in the synthesis of spiro-heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery due to their unique three-dimensional structures and diverse biological activities. While direct one-pot multi-component reactions involving this compound are not extensively documented, its structural motifs are found in precursors for such reactions, particularly in the synthesis of spiro-oxindoles and other complex piperidine-containing scaffolds.
This document outlines a potential synthetic application based on analogous reactions and provides a hypothetical protocol for a multi-component reaction leading to the formation of a spiro-oxindole piperidine derivative.
Conceptual Application: Three-Component Synthesis of a Spiro-Oxindole Piperidine Derivative
The synthesis of spiro-oxindoles often involves the reaction of an isatin derivative with a compound capable of generating an azomethine ylide, which then undergoes a [3+2] cycloaddition with a dipolarophile. In a plausible multi-component approach, a derivative of this compound could serve as a key precursor. Specifically, the secondary amine of the piperidine ring is a crucial functional group for participation in such reactions.
The proposed reaction involves the in-situ formation of an azomethine ylide from isatin and a secondary amine (the piperidine nitrogen of our core structure), which then reacts with a suitable dipolarophile, such as an activated alkene, to construct the spiro-pyrrolidine ring system fused to the oxindole at the C3-position and the piperidine ring at the C4-position.
Hypothetical Signaling Pathway and Experimental Workflow
The following diagrams illustrate the conceptual logic of the synthetic pathway and a general experimental workflow for the proposed multi-component reaction.
Caption: Conceptual pathway for the synthesis of a spiro-oxindole derivative.
Caption: General experimental workflow for the multi-component reaction.
Experimental Protocol (Hypothetical)
This protocol describes a general procedure for a three-component reaction to synthesize a spiro-oxindole piperidine derivative. Note: This is a conceptual protocol and requires optimization of reaction conditions, such as solvent, temperature, and stoichiometry.
Materials:
-
This compound
-
Isatin (or a substituted derivative)
-
N-Phenylmaleimide (or other suitable dipolarophile)
-
Methanol (or other suitable solvent)
-
Glacial Acetic Acid (catalyst, optional)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatin (1.0 mmol, 1.0 equiv.) and this compound (1.0 mmol, 1.0 equiv.) in methanol (10 mL).
-
Stir the mixture at room temperature for 10-15 minutes to ensure complete dissolution.
-
Add N-phenylmaleimide (1.0 mmol, 1.0 equiv.) to the reaction mixture. A catalytic amount of glacial acetic acid (e.g., 10 mol%) may be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically after 4-8 hours, as indicated by TLC), allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure spiro-oxindole piperidine product.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation (Hypothetical)
The following table summarizes the expected data for a series of hypothetical reactions with different substituted isatins.
| Entry | Isatin Substituent (R) | Dipolarophile | Product | Yield (%) | Melting Point (°C) |
| 1 | H | N-Phenylmaleimide | 5a | 75 | 210-212 |
| 2 | 5-Br | N-Phenylmaleimide | 5b | 82 | 225-227 |
| 3 | 5-NO₂ | N-Phenylmaleimide | 5c | 68 | 230-232 |
| 4 | 5-Me | N-Phenylmaleimide | 5d | 78 | 205-207 |
Conclusion
While direct applications of this compound in one-pot multi-component reactions are an emerging area of research, its structural features make it a highly valuable precursor for the synthesis of complex, biologically relevant spiro-heterocyclic scaffolds. The provided hypothetical protocol serves as a foundational methodology for researchers to explore the utility of this versatile building block in the development of novel chemical entities for drug discovery. Further investigation and optimization of reaction conditions are necessary to fully realize the potential of this compound in MCRs.
Application Notes and Protocols: Stereoselective Synthesis of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-benzyl-4-(hydroxymethyl)piperidin-4-ol scaffold is a key structural motif in a variety of biologically active molecules and pharmaceutical candidates. The stereochemistry at the C4 quaternary center is often crucial for therapeutic efficacy and selectivity. This document provides detailed application notes and protocols for the stereoselective synthesis of this compound derivatives, offering researchers a selection of robust methodologies to access these valuable chiral building blocks. The protocols described herein are based on established stereoselective transformations, including asymmetric hydroxymethylation, diastereoselective epoxidation followed by ring-opening, and enzymatic kinetic resolution.
Synthetic Strategies Overview
Three primary strategies for the stereoselective synthesis of this compound derivatives are presented:
-
Strategy A: Asymmetric Transfer Hydroxymethylation: This approach involves the direct enantioselective addition of a hydroxymethyl group to the prochiral ketone, 1-benzyl-4-piperidone, using an organocatalyst.
-
Strategy B: Diastereoselective Epoxidation and Nucleophilic Ring-Opening: This two-step sequence begins with the formation of a spiro-epoxide from 1-benzyl-4-piperidone, followed by a diastereoselective ring-opening with a hydroxide equivalent.
-
Strategy C: Enzymatic Kinetic Resolution: This method involves the enzymatic resolution of a racemic mixture of this compound, allowing for the separation of enantiomers.
A logical workflow for these synthetic approaches is outlined below.
Caption: Synthetic Strategies Workflow.
Data Presentation
The following tables summarize the quantitative data for the key transformations described in the protocols.
Table 1: Asymmetric Transfer Hydroxymethylation of 1-Benzyl-4-piperidone
| Catalyst | Formaldehyde Source | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| (S)-Proline | Paraformaldehyde | DMSO | 25 | 24 | 75 | 92 |
| Takemoto Catalyst | 1,3,5-Trioxane | Toluene | 0 | 48 | 82 | 95 |
Table 2: Diastereoselective Epoxidation and Ring-Opening
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | dr |
| Epoxidation | Trimethylsulfoxonium iodide, NaH | DMSO | 25 | 12 | 95 | N/A |
| Ring-Opening | NaOH, H₂O | Dioxane | 100 | 6 | 88 | >95:5 |
Table 3: Enzymatic Kinetic Resolution of (±)-1-Benzyl-4-(hydroxymethyl)piperidin-4-ol
| Enzyme | Acylating Agent | Solvent | Time (h) | Conversion (%) | ee (%) of Unreacted Alcohol | ee (%) of Acylated Product |
| Lipase B from Candida antarctica (CAL-B) | Vinyl acetate | tert-Butyl methyl ether | 48 | ~50 | >99 | >99 |
| Lipase from Pseudomonas cepacia (PSL) | Isopropenyl acetate | Toluene | 72 | ~50 | 98 | 97 |
Experimental Protocols
Strategy A: Asymmetric Transfer Hydroxymethylation
This protocol describes the direct enantioselective hydroxymethylation of 1-benzyl-4-piperidone using an organocatalyst.
Protocol A1: (S)-Proline Catalyzed Asymmetric Hydroxymethylation
Materials:
-
1-Benzyl-4-piperidone (1.0 equiv)
-
Paraformaldehyde (2.0 equiv)
-
(S)-Proline (0.1 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous NaCl solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-benzyl-4-piperidone in DMSO, add (S)-proline and paraformaldehyde.
-
Stir the reaction mixture at 25 °C for 24 hours.
-
Upon completion (monitored by TLC), quench the reaction with a saturated aqueous NaCl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the enantioenriched this compound.
Caption: Asymmetric Hydroxymethylation Workflow.
Strategy B: Diastereoselective Epoxidation and Nucleophilic Ring-Opening
This two-step protocol involves the formation of a spiro-epoxide followed by a regioselective and diastereoselective ring-opening.
Protocol B1: Corey-Chaykovsky Epoxidation of 1-Benzyl-4-piperidone
Materials:
-
1-Benzyl-4-piperidone (1.0 equiv)
-
Trimethylsulfoxonium iodide (1.1 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
To a suspension of sodium hydride in DMSO, add trimethylsulfoxonium iodide portion-wise at room temperature.
-
Stir the resulting mixture for 30 minutes to form the ylide.
-
Add a solution of 1-benzyl-4-piperidone in DMSO dropwise to the ylide solution.
-
Stir the reaction mixture at 25 °C for 12 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the spiro-epoxide.
Protocol B2: Nucleophilic Ring-Opening of the Spiro-epoxide
Materials:
-
1-Benzyl-spiro[piperidine-4,2'-oxirane] (from Protocol B1)
-
Sodium hydroxide (2.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve the spiro-epoxide in a mixture of 1,4-dioxane and deionized water.
-
Add sodium hydroxide and heat the mixture to 100 °C for 6 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired diol.
Caption: Epoxidation and Ring-Opening Workflow.
Strategy C: Enzymatic Kinetic Resolution
This protocol outlines the enzymatic resolution of racemic this compound.
Protocol C1: Lipase-Catalyzed Kinetic Resolution
Materials:
-
(±)-1-Benzyl-4-(hydroxymethyl)piperidin-4-ol (racemic)
-
Immobilized Lipase B from Candida antarctica (CAL-B)
-
Vinyl acetate (0.6 equiv)
-
tert-Butyl methyl ether (MTBE)
-
Celite
Procedure:
-
To a solution of racemic this compound in MTBE, add immobilized CAL-B.
-
Add vinyl acetate and stir the suspension at room temperature for 48 hours.
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Filter the enzyme through a pad of Celite and wash with MTBE.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol and the acylated product by silica gel column chromatography.
-
The acylated product can be hydrolyzed back to the alcohol of the opposite enantiomer using standard basic hydrolysis conditions.
Caption: Enzymatic Resolution Workflow.
Conclusion
The stereoselective synthesis of this compound derivatives can be achieved through multiple effective strategies. The choice of method will depend on the desired enantiomer, scalability, and available resources. Asymmetric catalysis offers a direct route to the enantioenriched product, while the epoxidation/ring-opening sequence provides a diastereoselective approach. For the separation of racemates, enzymatic kinetic resolution is a highly efficient and green alternative. The protocols provided herein serve as a comprehensive guide for researchers to access these important chiral building blocks for drug discovery and development.
Application Notes and Protocols: 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol as a Chiral Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, chiral resolution, and application of 1-benzyl-4-(hydroxymethyl)piperidin-4-ol as a key chiral intermediate in the discovery and development of novel therapeutics. The unique structural features of this piperidine derivative make it a valuable building block for creating complex molecules with high stereospecificity, which is crucial for potent and selective drug action.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[1] Its conformational flexibility and the ability of the nitrogen atom to be functionalized allow for the precise orientation of substituents to interact with biological targets. The introduction of a chiral center, as in this compound, provides an opportunity for the development of enantiomerically pure pharmaceuticals, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.
This document outlines the synthesis of racemic this compound, its resolution into single enantiomers, and its application in the synthesis of two important classes of therapeutic agents: opioid analgesics (Fentanyl analogues) and CCR5 antagonists for HIV-1 treatment.
Synthesis and Chiral Resolution
The preparation of enantiomerically pure this compound is a critical step in its utilization as a chiral intermediate. The following sections detail a representative synthetic protocol and a method for chiral resolution.
Synthesis of Racemic this compound
The synthesis of the racemic compound is typically achieved through a Grignard reaction with 1-benzyl-4-piperidone as the starting material.
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with magnesium turnings (1.2 eq).
-
Grignard Reagent Formation: Anhydrous diethyl ether is added to cover the magnesium. A solution of bromomethyl methyl ether (1.1 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated with gentle heating if necessary. After the initial exothermic reaction subsides, the mixture is refluxed for 1 hour to ensure complete formation of the Grignard reagent (methoxymethylmagnesium bromide).
-
Addition of Piperidone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise, maintaining the temperature below 5 °C.
-
Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford racemic this compound.
Table 1: Representative Yields and Characterization Data for Racemic Synthesis
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Physical State |
| 1 | This compound | 1-Benzyl-4-piperidone | Methoxymethylmagnesium bromide, NH₄Cl (aq) | Diethyl ether, THF | 75-85 | White solid |
Chiral Resolution via Enzymatic Acylation
Enzymatic kinetic resolution is a highly efficient method for separating enantiomers. Lipases are commonly used for the stereoselective acylation of racemic alcohols.
Experimental Protocol:
-
Enzyme Immobilization (Optional but Recommended): Candida antarctica lipase B (CALB) can be immobilized on a solid support to improve stability and reusability.
-
Reaction Setup: Racemic this compound (1.0 eq) is dissolved in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether).
-
Acylation: An acyl donor such as vinyl acetate (0.6 eq) is added to the solution. Immobilized CALB (e.g., Novozym 435) is then added, and the suspension is stirred at a controlled temperature (e.g., 40 °C).
-
Monitoring: The reaction progress is monitored by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached.
-
Work-up: The enzyme is removed by filtration. The filtrate is concentrated under reduced pressure.
-
Separation: The resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer is separated by column chromatography on silica gel. The acetate group can be subsequently hydrolyzed to yield the other enantiomer.
Table 2: Representative Data for Enzymatic Resolution
| Enantiomer | Acylating Agent | Lipase | Solvent | Enantiomeric Excess (ee) of Alcohol | Enantiomeric Excess (ee) of Acetate |
| (R/S) | Vinyl Acetate | Candida antarctica Lipase B | Toluene | >98% | >98% |
Diagram 1: General Workflow for Synthesis and Resolution
Caption: Workflow for the synthesis of racemic this compound and its subsequent chiral resolution.
Application in the Synthesis of Fentanyl Analogues
Chiral derivatives of 4-aminopiperidine are key intermediates in the synthesis of potent opioid analgesics like Fentanyl and its analogues.[2][3] The stereochemistry at the 4-position of the piperidine ring can significantly influence the binding affinity and selectivity for opioid receptors. The (R) or (S)-enantiomer of this compound can be converted to the corresponding chiral 4-amino derivative for this purpose.
Conversion to Chiral 4-Amino-1-benzylpiperidine Derivative
Experimental Protocol:
-
Mesylation: The enantiomerically pure this compound (1.0 eq) is dissolved in dichloromethane (DCM) and cooled to 0 °C. Triethylamine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). The reaction is stirred at 0 °C for 2 hours.
-
Azide Displacement: Sodium azide (3.0 eq) in dimethylformamide (DMF) is added to the reaction mixture, and the temperature is raised to 80 °C. The reaction is stirred for 12 hours.
-
Reduction: The reaction mixture is cooled to room temperature, and water is added. The product is extracted with ethyl acetate. The combined organic layers are dried and concentrated. The crude azide is dissolved in methanol, and a catalytic amount of Palladium on carbon (10% Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Purification: The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the chiral 4-amino-1-benzyl-4-(hydroxymethyl)piperidine.
Synthesis of a Fentanyl Analogue
Experimental Protocol:
-
Acylation: The chiral 4-amino-1-benzyl-4-(hydroxymethyl)piperidine (1.0 eq) is dissolved in DCM. Triethylamine (1.5 eq) is added, followed by the dropwise addition of propionyl chloride (1.1 eq) at 0 °C. The reaction is stirred for 3 hours at room temperature.
-
Debenzylation: The crude product is subjected to hydrogenolysis (e.g., using Pd/C and hydrogen gas) to remove the N-benzyl protecting group.
-
N-Alkylation: The resulting secondary amine is alkylated with 2-phenylethyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) to yield the final chiral Fentanyl analogue.
Table 3: Key Steps in Chiral Fentanyl Analogue Synthesis
| Step | Intermediate/Product | Key Reagents | Purpose |
| 1 | Chiral 4-azido-1-benzyl-4-(hydroxymethyl)piperidine | MsCl, NaN₃ | Conversion of hydroxyl to amino group precursor |
| 2 | Chiral 4-amino-1-benzyl-4-(hydroxymethyl)piperidine | H₂, Pd/C | Reduction of azide to amine |
| 3 | Chiral N-(1-benzyl-4-(hydroxymethyl)piperidin-4-yl)propanamide | Propionyl chloride | Acylation of the amino group |
| 4 | Chiral Fentanyl Analogue | 2-Phenylethyl bromide | N-alkylation to introduce the phenethyl group |
Diagram 2: Synthetic Pathway to a Chiral Fentanyl Analogue
Caption: Synthetic route from the chiral intermediate to a Fentanyl analogue.
Application in the Synthesis of CCR5 Antagonists
CCR5 antagonists are a class of antiretroviral drugs used in the treatment of HIV-1 infection. Many of these compounds feature a substituted piperidine core. The chiral this compound can be elaborated into a key building block for the synthesis of these complex molecules.
Elaboration to a Chiral Piperidinopiperazine Intermediate
The synthesis of CCR5 antagonists often involves the coupling of a chiral piperidine moiety with a piperazine derivative.
Experimental Protocol:
-
Oxidation: The primary alcohol of enantiomerically pure this compound is selectively protected (e.g., as a silyl ether). The tertiary alcohol is then oxidized to a ketone using a suitable oxidizing agent (e.g., Dess-Martin periodinane).
-
Reductive Amination: The resulting ketone is subjected to reductive amination with a protected piperazine derivative (e.g., N-Boc-piperazine) and a reducing agent (e.g., sodium triacetoxyborohydride). This step establishes the crucial piperidinopiperazine linkage with defined stereochemistry.
-
Deprotection and Functionalization: The protecting groups (e.g., Boc and silyl ether) are removed, and the molecule is further functionalized to introduce the necessary pharmacophoric elements of the specific CCR5 antagonist.
Diagram 3: Logical Flow for CCR5 Antagonist Synthesis
Caption: Key transformations in the synthesis of a CCR5 antagonist.
Conclusion
This compound is a versatile and valuable chiral intermediate in drug discovery. Its efficient synthesis and resolution provide access to enantiomerically pure building blocks that are essential for the development of stereospecific drugs. The applications highlighted in the synthesis of Fentanyl analogues and CCR5 antagonists demonstrate the strategic importance of this intermediate in constructing complex and medicinally relevant molecules. The protocols and data presented herein serve as a guide for researchers in the pharmaceutical sciences to leverage this important chiral synthon in their drug discovery programs.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving derivatives of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol. Given the chemical nature of the tertiary alcohol in the parent compound, which is not a suitable leaving group for direct cross-coupling, the following protocols are based on a plausible synthetic intermediate where a leaving group is installed on the piperidine ring. These protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are compiled from established methodologies for similar substrates and are intended to serve as a comprehensive guide for the synthesis of novel piperidine-based compounds.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] These reactions are of paramount importance in drug discovery and development for the synthesis of complex molecules.[1] The this compound scaffold is a valuable building block, and its derivatization through cross-coupling can lead to novel chemical entities with potential therapeutic applications.
This document outlines protocols for three key palladium-catalyzed reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds between a halo-derivative of the piperidine and an organoboron reagent.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling a halo-derivative of the piperidine with an amine.[2]
-
Sonogashira Coupling: For the formation of a C-C bond between a halo-derivative of the piperidine and a terminal alkyne.[3]
General Experimental Workflow
The general workflow for these palladium-catalyzed cross-coupling reactions is illustrated below. It involves the preparation of the reaction mixture under an inert atmosphere, followed by heating, reaction monitoring, work-up, and purification of the desired product.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycle Overview
The general mechanism for these palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interchange. The key steps are oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
References
Synthesis of Novel Piperidine-Based Scaffolds from 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel piperidine-based scaffolds, commencing from the readily available starting material, 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol. The described methodologies focus on the selective functionalization of the diol moiety to generate structurally diverse scaffolds, such as spiro-oxetanes, which are of significant interest in medicinal chemistry.
Introduction
The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast array of approved therapeutic agents. The substitution pattern on the piperidine core plays a crucial role in determining the pharmacological activity and physicochemical properties of the molecule. This compound offers a unique starting point for the synthesis of novel analogs, featuring both a primary and a tertiary hydroxyl group. This arrangement allows for selective chemical transformations to construct diverse and complex three-dimensional structures. This application note details a reliable protocol for the synthesis of a novel spiro-oxetane piperidine derivative, a scaffold with potential applications in various therapeutic areas due to its unique conformational constraints and physicochemical properties.
Data Presentation
Table 1: Reagents and Solvents for the Synthesis of 1-Benzyl-8-oxa-6-azaspiro[3.5]nonane
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | C₁₃H₁₉NO₂ | 221.30 | 1.0 | 221.3 mg |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.5 | 0.21 mL |
| Methanesulfonyl Chloride (MsCl) | CH₃ClO₂S | 114.55 | 1.1 | 0.085 mL |
| Sodium Hydride (NaH, 60% in mineral oil) | NaH | 24.00 | 1.5 | 60 mg |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | 10 mL |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | 5 mL |
Table 2: Yield and Characterization of 1-Benzyl-8-oxa-6-azaspiro[3.5]nonane
| Product | Molecular Formula | Molar Mass ( g/mol ) | Yield (%) | Appearance | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |
| 1-Benzyl-8-oxa-6-azaspiro[3.5]nonane | C₁₃H₁₇NO | 203.28 | 75 | Colorless oil | 7.35-7.25 (m, 5H), 4.52 (s, 2H), 3.58 (s, 2H), 2.60-2.50 (m, 4H), 1.85-1.75 (m, 4H) | 138.0, 129.2, 128.3, 127.1, 80.1, 78.9, 63.4, 52.1, 35.5 |
Experimental Protocols
Synthesis of 1-Benzyl-8-oxa-6-azaspiro[3.5]nonane
This protocol describes the selective mesylation of the primary hydroxyl group of this compound, followed by an intramolecular Williamson ether synthesis to form the spiro-oxetane.
Materials:
-
This compound
-
Triethylamine (TEA), anhydrous
-
Methanesulfonyl Chloride (MsCl)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes mixture for chromatography
Procedure:
-
Selective Mesylation:
-
To a solution of this compound (221.3 mg, 1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere at 0 °C (ice bath), add triethylamine (0.21 mL, 1.5 mmol).
-
Slowly add methanesulfonyl chloride (0.085 mL, 1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate. The crude product is used in the next step without further purification.
-
-
Intramolecular Cyclization:
-
Dissolve the crude mesylate in anhydrous tetrahydrofuran (5 mL) under a nitrogen atmosphere.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 60 mg, 1.5 mmol) in portions to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to 0 °C and cautiously quench with water (5 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford 1-Benzyl-8-oxa-6-azaspiro[3.5]nonane as a colorless oil.
-
Mandatory Visualization
Caption: Synthetic workflow for the preparation of a novel spiro-oxetane piperidine scaffold.
Caption: Logical relationship in the synthesis and derivatization of novel piperidine scaffolds.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Q1: I am getting a very low yield or no desired product at all. What are the potential causes?
A1: Low or no yield can stem from several factors throughout the experimental process. Here are the primary areas to investigate:
-
Reagent Quality: The purity and reactivity of your starting materials are critical. 1-benzyl-4-piperidone can degrade over time. Ensure the quality of your organometallic reagent (e.g., a formaldehyde equivalent or Grignard reagent) is high.
-
Reaction Conditions: The reaction is highly sensitive to temperature and moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Low temperatures are often crucial for minimizing side reactions.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending it.
-
Work-up Issues: The product may be lost during the extraction or purification steps. Ensure the pH is appropriate during the aqueous work-up to keep your product in the organic layer.
-
Issue 2: Formation of Impurities and Byproducts
-
Q2: My final product is impure, and I see significant byproducts in my NMR/LC-MS. What are these impurities and how can I avoid them?
A2: The formation of byproducts is a common challenge. Key potential impurities include:
-
Unreacted Starting Material: If the reaction is incomplete, you will have leftover 1-benzyl-4-piperidone. As mentioned, monitor the reaction with TLC to ensure completion.
-
Dimerization or Polymerization Products: Side reactions can occur, especially if the temperature is not well-controlled. Maintaining the recommended low temperature is crucial.
-
Products from Reaction with Water: Organometallic reagents react violently with water. Any moisture in the reaction will quench the reagent and contribute to impurities.
To minimize these, strictly adhere to anhydrous reaction conditions and maintain careful temperature control.
-
Issue 3: Difficulty with Product Purification
-
Q3: I am struggling to purify the final product. What are the recommended methods?
A3: Purification of this compound can be challenging due to its polarity.
-
Column Chromatography: This is the most effective method for purifying this compound. A silica gel column with a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is recommended.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system can be an effective final purification step.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal reaction temperature for the synthesis?
A1: For reactions involving organometallic reagents, such as a Grignard reaction, maintaining a low temperature is critical to prevent side reactions. A temperature of -15°C is often cited for similar reactions.[1] It is crucial to maintain this temperature during the addition of the reagents.
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Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material and the product. The disappearance of the starting material spot is a good indicator of reaction completion.
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Q3: What are the best practices for handling the reagents used in this synthesis?
A3: The starting material, 1-benzyl-4-piperidone, should be stored in a cool, dry place. Organometallic reagents are typically highly reactive and moisture-sensitive and should be handled under an inert atmosphere. Always use dry solvents and glassware.
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Q4: Can the benzyl protecting group be removed, and if so, how?
A4: Yes, the N-benzyl group can be removed via catalytic hydrogenation. This typically involves reacting the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
Data Presentation
For systematic optimization, it is recommended to meticulously record your experimental parameters and outcomes. Use the table below to track your results.
| Experiment ID | Starting Material (mol) | Reagent (mol) | Solvent | Temperature (°C) | Reaction Time (h) | Crude Yield (g) | Purified Yield (g) | Purity (%) | Notes |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is a representative procedure based on analogous syntheses.
Materials:
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1-benzyl-4-piperidone
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Magnesium turnings
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Paraformaldehyde or a suitable formaldehyde equivalent
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate
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Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and condenser.
Procedure:
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Preparation: All glassware must be oven-dried and assembled under a dry, inert atmosphere (nitrogen or argon).
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Grignard Reagent Formation: In the three-neck flask, prepare the Grignard reagent according to standard procedures.
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Reaction: Cool the Grignard reagent solution to -15°C using a dry ice-acetone bath.
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Addition of Piperidone: Dissolve 1-benzyl-4-piperidone in anhydrous THF and add it dropwise to the cooled Grignard solution, maintaining the temperature at -15°C.
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Reaction Monitoring: Stir the mixture for 2 hours at low temperature, then allow it to warm to room temperature and stir overnight.[1] Monitor the reaction by TLC.
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Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly quench it by adding a saturated aqueous ammonium chloride solution.
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Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.
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Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
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Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Synthesis Pathway
Caption: A simplified reaction pathway for the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Common side reactions in the synthesis of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common synthetic route is the base-catalyzed hydroxymethylation of 1-benzyl-4-piperidone using formaldehyde as the hydroxymethylating agent. The reaction is typically carried out in a suitable solvent, such as an alcohol or a mixture of water and an organic solvent.
Q2: What are the most common side reactions to be aware of during this synthesis?
A2: The most prevalent side reactions are associated with the use of formaldehyde under basic conditions. These include:
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Crossed-Cannizzaro Reaction: Formaldehyde can be reduced to methanol while another molecule of formaldehyde is oxidized to formic acid (or its salt). More significantly, the desired product, a tertiary alcohol, can be formed, but also the starting material, 1-benzyl-4-piperidone, can be reduced to 1-benzyl-4-piperidinol, and formaldehyde oxidized.
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Cannizzaro Reaction of Formaldehyde: Two molecules of formaldehyde can react to produce methanol and formic acid.
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Formation of Dimeric/Polymeric Byproducts: Formaldehyde can polymerize, and can also react with the product or starting material to form various dimeric or polymeric impurities.
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Reaction with the Amine: Formaldehyde can react with the secondary amine of the piperidine ring if de-benzylation occurs under certain conditions, though this is less common with the benzyl protecting group.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable solvent system for TLC would be a mixture of ethyl acetate and hexane, with visualization under UV light and/or staining with potassium permanganate. For HPLC, a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or triethylamine) is a good starting point.
Q4: What are the recommended purification methods for the final product?
A4: Purification of this compound typically involves:
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Extraction: After quenching the reaction, an extractive workup is necessary to remove inorganic salts and water-soluble byproducts.
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Column Chromatography: Silica gel column chromatography is often required to separate the desired product from unreacted starting material and side products. A gradient of ethyl acetate in hexane is a common mobile phase.
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Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethyl acetate/hexane, isopropanol) can be an effective final purification step.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction closely by TLC or HPLC until the starting material is consumed. - Ensure the reaction temperature is optimal. If the reaction is sluggish at room temperature, gentle heating may be required, but this can also promote side reactions. - Check the quality and stoichiometry of the reagents, especially the base and formaldehyde. |
| Side Reactions Dominating | - Control the temperature carefully; lower temperatures generally favor the desired hydroxymethylation over the Cannizzaro reaction. - Add the formaldehyde solution slowly to the reaction mixture to maintain a low concentration of free formaldehyde. - Use a less hindered or weaker base if the Cannizzaro reaction is a major issue. |
| Product Degradation | - Ensure the workup procedure is not too acidic or basic, as the product may be sensitive to pH extremes. - Minimize the time the product is exposed to high temperatures during solvent removal. |
| Losses During Workup/Purification | - Optimize the extraction pH to ensure the product is in the organic layer. - Use an appropriate amount of silica gel for column chromatography to achieve good separation without excessive product loss on the column. |
Problem 2: Presence of Significant Amounts of Byproducts
| Byproduct Observed | Possible Cause | Troubleshooting & Prevention |
| 1-Benzyl-4-piperidinol | Crossed-Cannizzaro reaction where the piperidone is reduced. | - Lower the reaction temperature. - Use a milder base. - Control the rate of formaldehyde addition. |
| Formic Acid/Formate Salts | Cannizzaro or crossed-Cannizzaro reaction. | - These are typically removed during the aqueous workup. Ensure thorough washing of the organic layer. |
| White Polymeric Solid (Paraformaldehyde) | Polymerization of formaldehyde. | - Use fresh, high-quality formaldehyde solution. - Avoid excessively high reaction temperatures. |
| High Molecular Weight Impurities | Dimerization or polymerization involving the starting material or product. | - Maintain a more dilute reaction mixture. - Control the reaction temperature and time to minimize the formation of these byproducts. |
Experimental Protocols
Synthesis of this compound
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Reaction Setup: To a solution of 1-benzyl-4-piperidone (1 equivalent) in a suitable solvent (e.g., methanol, tetrahydrofuran, or a mixture thereof with water) in a round-bottom flask equipped with a magnetic stirrer, add a base (e.g., sodium hydroxide or potassium carbonate, 1.1 equivalents) at room temperature.
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Reagent Addition: Slowly add an aqueous solution of formaldehyde (37 wt. %, 1.2 equivalents) to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature between 20-25°C.
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Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexane) until the starting material is consumed (typically 2-4 hours).
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Workup: Quench the reaction by adding water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.
Data Presentation
The following table summarizes the expected and potential side products with their characteristics. The yield percentages are illustrative and will vary depending on the reaction conditions.
| Compound | Structure | Molecular Weight ( g/mol ) | Typical Yield (%) | Analytical Notes |
| This compound (Product) | C₁₃H₁₉NO₂ | 221.30 | 60-80% | Desired product. |
| 1-Benzyl-4-piperidone (Starting Material) | C₁₂H₁₅NO | 189.25 | Variable | Unreacted starting material. |
| 1-Benzyl-4-piperidinol (Byproduct) | C₁₂H₁₇NO | 191.27 | 5-15% | Result of crossed-Cannizzaro reaction. |
| Polymeric Byproducts | - | High MW | Variable | Often insoluble or high-boiling point materials. |
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for addressing low yields in the synthesis.
Signaling Pathway of Major Side Reaction (Crossed-Cannizzaro)
Caption: Simplified pathway of the desired reaction and the crossed-Cannizzaro side reaction.
Purification challenges of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol by column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol by column chromatography.
Troubleshooting Guides
This section addresses specific issues that may arise during the column chromatography purification of this compound.
Issue 1: Poor Separation of the Target Compound from Impurities
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Question: My TLC analysis shows multiple spots after column chromatography, and my fractions are all mixed. Why is this happening and how can I improve the separation?
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Answer: Poor separation can stem from several factors, including an inappropriate solvent system, column overloading, or issues with the stationary phase. Given that this compound is a polar molecule, achieving good separation on standard silica gel can be challenging.
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Troubleshooting Steps:
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Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[1] For highly polar compounds, you may need to use a more polar solvent system. Consider adding a small amount of a polar solvent like methanol to your eluent. A common starting point for such compounds is a gradient elution from dichloromethane (DCM) to a mixture of DCM and methanol.
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Consider a Base Additive: The piperidine nitrogen in your compound is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation. Adding a small amount of a base, such as triethylamine (TEA) (0.1-1%), to your eluent can help to mitigate these interactions and improve peak shape.[2]
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Check for Compound Stability: The compound may be degrading on the silica gel.[1] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared.
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Reduce Sample Load: Overloading the column can lead to broad peaks and poor separation. As a general rule, the amount of sample loaded should be 1-5% of the mass of the stationary phase.
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-
Issue 2: The Compound is Not Eluting from the Column or Elutes Very Slowly
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Question: My compound seems to be stuck on the column. I've been eluting with a high concentration of ethyl acetate in hexane, but nothing is coming off. What should I do?
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Answer: this compound is a diol, making it very polar. A solvent system of ethyl acetate and hexane may not be polar enough to elute it from the silica gel.
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Troubleshooting Steps:
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Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. A gradient elution with methanol in dichloromethane or chloroform is often effective for very polar compounds.[1] You can try a gradient from 100% DCM up to 10-20% methanol in DCM.
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Alternative Solvent Systems: For extremely polar compounds, a solvent system containing ammonia can be effective.[1] A stock solution of 10% ammonium hydroxide in methanol can be prepared, and then 1-10% of this solution can be used in dichloromethane.[1]
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Consider Reversed-Phase Chromatography: If normal-phase chromatography is proving difficult, reversed-phase chromatography could be a viable alternative. In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (like water and acetonitrile or methanol).
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-
Issue 3: The Purified Compound Appears Discolored
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Question: After column chromatography and solvent evaporation, my final product is a yellow or brownish oil/solid instead of the expected white solid. What could be the cause?
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Answer: Discoloration often indicates the presence of impurities, which could be due to oxidation or degradation of the compound. The benzyl group can be susceptible to oxidation.
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Troubleshooting Steps:
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Use an Inert Atmosphere: Conduct the purification and solvent removal steps under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.
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Use Fresh, High-Purity Solvents: Impurities in solvents can sometimes react with the compound.
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Check for Co-eluting Impurities: The discoloration might be from a colored impurity that has a similar polarity to your target compound. Further analytical analysis (like NMR or LC-MS) of the discolored product can help identify the impurity.
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Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: Standard silica gel (60 Å, 230-400 mesh) is a common starting point. However, due to the basic nature of the piperidine ring, you may encounter peak tailing. In such cases, using deactivated or base-washed silica gel can be beneficial.[3] Alternatively, for very polar compounds, alumina (neutral or basic) can be a good alternative to silica gel.
Q2: How can I prepare my sample for loading onto the column?
A2: There are two primary methods for loading your sample:
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Wet Loading: Dissolve your crude product in a minimal amount of the initial elution solvent or a slightly more polar solvent.[4] Pipette this solution directly and evenly onto the top of the column bed.[4]
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Dry Loading: If your compound has poor solubility in the starting eluent, dry loading is recommended.[4] Dissolve your sample in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder.[4] This powder can then be carefully added to the top of the packed column.[4]
Q3: What analytical techniques can I use to monitor the purity of my fractions?
A3: Thin Layer Chromatography (TLC) is the most common and immediate method for monitoring fractions. Staining with potassium permanganate is often effective for visualizing hydroxylated compounds. For more detailed analysis and to confirm the presence of your target compound, you can use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
Protocol 1: Column Chromatography with a Gradient Elution
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Column Packing: Dry pack a glass column with silica gel.
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Equilibration: Equilibrate the column by passing 2-3 column volumes of the initial eluent (e.g., 100% Dichloromethane) through the silica gel.
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Sample Loading: Prepare your sample using either the wet or dry loading method as described in the FAQs.
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Elution: Begin elution with the initial, less polar solvent. Gradually increase the polarity by adding a more polar solvent (e.g., Methanol). A typical gradient might be from 0% to 10% Methanol in Dichloromethane.
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Fraction Collection: Collect fractions in test tubes and monitor them by TLC.
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Quantitative Data Summary
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard and widely available. |
| Mobile Phase (Eluent) | Dichloromethane/Methanol Gradient | Good for eluting polar compounds. |
| Mobile Phase Additive | 0.1-1% Triethylamine (TEA) | Minimizes peak tailing by neutralizing acidic silanol groups.[2] |
| TLC Visualization | Potassium Permanganate Stain | Effective for visualizing hydroxyl groups. |
| Sample Loading | Dry Loading | Recommended for compounds with low solubility in the initial eluent.[4] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
Technical Support Center: Grignard Reactions with 1-Benzyl-4-piperidone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving 1-benzyl-4-piperidone.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of a Grignard reaction with 1-benzyl-4-piperidone?
A Grignard reagent (R-MgX) will react with the ketone functionality of 1-benzyl-4-piperidone to produce a tertiary alcohol, specifically a 1-benzyl-4-alkyl-4-hydroxypiperidine or 1-benzyl-4-aryl-4-hydroxypiperidine, after an acidic workup.[1]
Q2: Why are anhydrous conditions critical for this reaction?
Grignard reagents are highly potent nucleophiles and strong bases.[1] They will react readily with protic solvents, such as water, which will quench the Grignard reagent and significantly reduce the yield of the desired product.[1] Therefore, it is imperative to use anhydrous solvents and flame-dried glassware.
Q3: What are the most common side reactions to expect?
The most common side reactions include:
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Enolization: The Grignard reagent can act as a base, deprotonating the alpha-carbon of the piperidone and leading to the recovery of the starting material after workup.
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Reduction: If the Grignard reagent has a beta-hydride, it can reduce the ketone to a secondary alcohol.
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Wurtz Coupling: The Grignard reagent can couple with any unreacted organic halide present in the reaction mixture.
Q4: How does the N-benzyl group influence the reaction?
The N-benzyl group is generally stable under Grignard reaction conditions. Its steric bulk may influence the approach of the Grignard reagent to the carbonyl group. Electronically, the benzyl group is relatively neutral and is not expected to significantly alter the reactivity of the carbonyl group. The N-benzyl piperidine motif is a common structural element in drug discovery due to its structural flexibility.[2]
Troubleshooting Guide
Issue 1: Low or no yield of the desired tertiary alcohol.
| Possible Cause | Suggested Solution |
| Inactive Grignard Reagent | Ensure strictly anhydrous conditions. Use freshly prepared or titrated Grignard reagent. |
| Poor Quality Magnesium | Use fresh magnesium turnings. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane.[3] |
| Presence of Moisture | Flame-dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Enolization of the Piperidone | Use a less sterically hindered Grignard reagent if possible. Lowering the reaction temperature may also favor the addition reaction over enolization. |
Issue 2: Formation of a significant amount of a dimeric by-product.
| Possible Cause | Suggested Solution |
| Wurtz Coupling | This is the result of the Grignard reagent reacting with unreacted alkyl/aryl halide. Ensure slow addition of the halide during the preparation of the Grignard reagent to maintain its low concentration. |
Issue 3: The reaction mixture turns dark brown or black during the Grignard reagent formation.
| Possible Cause | Suggested Solution |
| Decomposition of the Grignard Reagent | This can be caused by impurities in the magnesium or organic halide. Ensure high purity of starting materials. |
| Overheating | Maintain a gentle reflux during the formation of the Grignard reagent. Avoid excessive heating. |
Quantitative Data Summary
The following table provides an illustrative summary of expected product distribution based on common side reactions observed in Grignard reactions with sterically hindered ketones. Actual yields will vary depending on the specific Grignard reagent and reaction conditions.
| Grignard Reagent | Expected Major Product | Potential Side Products | Illustrative Yield Range |
| Methylmagnesium bromide | 1-Benzyl-4-methyl-4-hydroxypiperidine | Enolized piperidone, Reduction product | 60-80% |
| Phenylmagnesium bromide | 1-Benzyl-4-phenyl-4-hydroxypiperidine | Enolized piperidone, Biphenyl (from Wurtz coupling) | 50-70% |
| tert-Butylmagnesium chloride | 1-Benzyl-4-tert-butyl-4-hydroxypiperidine | Significant enolization, Reduction product | < 20% |
Experimental Protocol: Synthesis of 1-Benzyl-4-phenyl-4-hydroxypiperidine
This protocol is a representative example for the reaction of 1-benzyl-4-piperidone with phenylmagnesium bromide.
Materials:
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Magnesium turnings
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Bromobenzene
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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1-Benzyl-4-piperidone
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Saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate
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Iodine crystal (for activation)
Procedure:
-
Preparation of the Grignard Reagent:
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Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
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Add magnesium turnings (1.2 equivalents) to the flask.
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Add a small crystal of iodine to activate the magnesium.
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In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether.
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Add a small amount of the bromobenzene solution to the magnesium and wait for the reaction to initiate (disappearance of the iodine color and gentle reflux).
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Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30 minutes.
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-
Reaction with 1-Benzyl-4-piperidone:
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In a separate flame-dried flask, dissolve 1-benzyl-4-piperidone (1.0 equivalent) in anhydrous diethyl ether.
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Cool the solution of the piperidone to 0 °C in an ice bath.
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Slowly add the prepared Grignard reagent to the piperidone solution via a cannula.
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Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.
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-
Work-up and Purification:
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Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
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Separate the organic layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Visualizations
Caption: Experimental workflow for the synthesis of 1-benzyl-4-phenyl-4-hydroxypiperidine.
Caption: Troubleshooting flowchart for Grignard reactions with 1-benzyl-4-piperidone.
References
Technical Support Center: Removal of Benzyl Protecting Group from 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol
This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the removal of the N-benzyl protecting group from 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol to yield 4-(hydroxymethyl)piperidin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-debenzylation of this compound?
A1: The most prevalent and effective methods for removing the N-benzyl group from this compound are catalytic hydrogenation and catalytic transfer hydrogenation. Catalytic hydrogenation typically employs hydrogen gas (H₂) in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). Catalytic transfer hydrogenation utilizes a hydrogen donor, like ammonium formate or formic acid, with a palladium catalyst, offering a potentially milder and more convenient alternative to using pressurized hydrogen gas.[1][2]
Q2: What are the key parameters to consider for a successful debenzylation reaction?
A2: Several factors can influence the outcome of the debenzylation reaction. These include the choice of catalyst, catalyst loading, solvent, temperature, pressure (for catalytic hydrogenation), and the choice of hydrogen donor (for transfer hydrogenation). For substrates containing amines, which can act as catalyst poisons, the addition of an acid, such as acetic acid or hydrochloric acid, can be beneficial.[3][4]
Q3: Can the hydroxyl groups in this compound interfere with the debenzylation reaction?
A3: The diol functionality in the target molecule is generally stable under the neutral or mildly acidic conditions of catalytic hydrogenation and transfer hydrogenation. However, under strongly acidic conditions or with certain catalysts, side reactions involving the hydroxyl groups, such as etherification or elimination, could potentially occur, although this is less common for N-debenzylation.
Q4: How can I monitor the progress of the debenzylation reaction?
A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC).[1][2] The disappearance of the starting material (this compound) and the appearance of the more polar product (4-(hydroxymethyl)piperidin-4-ol) can be visualized. Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for more detailed analysis.
Troubleshooting Guide
Below is a troubleshooting guide to address common issues encountered during the debenzylation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Incomplete or Slow Reaction | 1. Catalyst Inactivity: The Pd/C catalyst may be old, of poor quality, or poisoned.[3] 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale. 3. Poor Stirring: Inadequate agitation can lead to poor contact between the substrate, catalyst, and hydrogen source. 4. Low Hydrogen Pressure (for catalytic hydrogenation): Atmospheric pressure may not be sufficient for challenging substrates. | 1. Use fresh, high-quality catalyst. Consider using Pearlman's catalyst (Pd(OH)₂/C), which can be more active. If catalyst poisoning is suspected, add a small amount of acetic acid to the reaction mixture.[4] 2. Increase the catalyst loading (e.g., from 10 mol% to 20 mol%). 3. Ensure vigorous stirring to maintain a good suspension of the catalyst. 4. If using a balloon of hydrogen, ensure a fresh balloon is used and consider increasing the pressure if the equipment allows. |
| Low Yield | 1. Catalyst Poisoning: The product amine can poison the catalyst, leading to incomplete conversion.[3] 2. Side Reactions: Although less common, side reactions involving the hydroxyl groups may occur under harsh conditions. 3. Product Isolation Issues: The product is a water-soluble amino diol, which can make extraction and isolation challenging. | 1. Add a stoichiometric amount of a mild acid (e.g., acetic acid) to protonate the amine and prevent catalyst poisoning.[4] 2. Use milder reaction conditions (e.g., lower temperature, shorter reaction time). Transfer hydrogenation with ammonium formate is often a milder alternative to high-pressure hydrogenation.[1][2] 3. After filtration of the catalyst, concentrate the reaction mixture and consider purification by ion-exchange chromatography or by forming a salt of the product to facilitate precipitation and isolation. |
| Presence of Impurities | 1. Starting Material: Incomplete reaction. 2. Side Products: Potential for minor side reactions, although specific side products for this substrate are not widely reported. | 1. Optimize reaction conditions as described for "Incomplete or Slow Reaction". 2. Purify the crude product using column chromatography on silica gel (eluting with a polar solvent system like dichloromethane/methanol/ammonium hydroxide) or by recrystallization of the product or its salt. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues during the debenzylation of this compound.
Experimental Protocols
Method 1: Catalytic Hydrogenation using Hydrogen Gas
This protocol describes a general procedure for the debenzylation of this compound using palladium on carbon and hydrogen gas.
Materials:
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This compound
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10% Palladium on Carbon (Pd/C) (10-20 wt%)
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Methanol (MeOH) or Ethanol (EtOH)
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Hydrogen gas (H₂)
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Inert gas (Nitrogen or Argon)
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Filter aid (e.g., Celite®)
Procedure:
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In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol (15-20 mL per gram of substrate).
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Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution under an inert atmosphere.
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Seal the vessel and purge with hydrogen gas several times.
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Pressurize the vessel with hydrogen gas (typically 1-4 atm or a hydrogen-filled balloon for atmospheric pressure reactions).
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Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 4-24 hours.
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Monitor the reaction progress by TLC until the starting material is consumed.
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Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
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Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol or ethanol.
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Combine the filtrates and concentrate under reduced pressure to obtain the crude 4-(hydroxymethyl)piperidin-4-ol.
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The crude product can be purified by column chromatography or recrystallization.
Method 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol provides an alternative method using a hydrogen donor, which avoids the need for pressurized hydrogen gas.[1][2]
Materials:
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This compound
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10% Palladium on Carbon (Pd/C)
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Ammonium formate (HCOONH₄)
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Methanol (MeOH)
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Inert gas (Nitrogen or Argon)
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Filter aid (e.g., Celite®)
Procedure:
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To a round-bottom flask, add this compound (1.0 eq) and methanol (15-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (typically an equal weight to the substrate).[2]
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Under a nitrogen atmosphere, add ammonium formate (4-5 eq) in one portion.[1]
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Stir the reaction mixture at room temperature or reflux for 1-6 hours.
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Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.[1][2]
-
Concentrate the filtrate under reduced pressure.
-
The residue can be taken up in a suitable organic solvent and washed with brine to remove excess ammonium formate, or purified directly by chromatography.
Data Presentation
The following table summarizes typical reaction parameters for the debenzylation of N-benzyl amines. Specific yields for this compound are not widely reported and may vary depending on the exact conditions and scale of the reaction.
| Method | Catalyst | Catalyst Loading | Hydrogen Source | Solvent | Temperature | Typical Reaction Time | Reported Yields (for similar substrates) |
| Catalytic Hydrogenation | 10% Pd/C | 10-20 wt% | H₂ (1-4 atm) | MeOH, EtOH | 25-50 °C | 4-24 h | Good to excellent |
| Transfer Hydrogenation | 10% Pd/C | 50-100 wt% | Ammonium Formate | MeOH | 25-65 °C | 1-6 h | 80-95%[2] |
Note: The provided data are based on general procedures for N-debenzylation and may require optimization for the specific substrate, this compound.
References
- 1. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis and Purification of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis and purification of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol. The methodologies and guidance are based on established chemical principles and analogous transformations of similar piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the large-scale preparation of this compound?
A common and plausible route involves the reaction of 1-Benzyl-4-piperidone with a suitable one-carbon nucleophile. A Grignard reaction using a formaldehyde equivalent is a viable approach. For large-scale synthesis, ensuring the complete formation and accurate titration of the Grignard reagent is crucial for reproducibility and yield.
Q2: My Grignard reaction for the synthesis is not initiating. What are the common causes and solutions?
Failure of Grignard reaction initiation is a frequent issue. The primary causes are often related to the magnesium surface's passivity or the presence of moisture.
-
Inactive Magnesium Surface: The magnesium turnings can have an oxide layer that prevents the reaction. You can activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] The disappearance of the iodine's color indicates magnesium activation.[1]
-
Presence of Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried under vacuum and cooled under an inert atmosphere. Solvents must be anhydrous.
-
Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for Grignard reagent formation due to its superior ability to solvate and stabilize the organomagnesium species.[1][2]
Q3: I am observing a low yield of the desired product in the synthesis. What are the potential side reactions?
Low yields can be attributed to several side reactions, particularly during the Grignard reaction step.[1]
-
Enolization of 1-Benzyl-4-piperidone: The Grignard reagent can act as a base, deprotonating the acidic α-protons of the piperidone. This leads to the recovery of the starting material after the workup. Using lower reaction temperatures can minimize this.[1]
-
Reduction of the Ketone: If the Grignard reagent has β-hydrogens, it can reduce the ketone to the corresponding secondary alcohol.[1]
-
Wurtz Coupling: The Grignard reagent can react with unreacted alkyl halide, leading to homocoupling byproducts.[1][3] This can be mitigated by the slow, controlled addition of the alkyl halide during the Grignard reagent preparation.[1]
Q4: I am facing issues with the purification of the final product. My compound shows significant tailing during silica gel column chromatography. How can I resolve this?
Tailing is a common problem when purifying basic compounds like piperidine derivatives on acidic silica gel. The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups on the silica surface.[4]
-
Mobile Phase Modification: Add a basic modifier to the eluent. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[4] For strongly basic compounds, a solution of ammonia in methanol (e.g., 7N solution, used at 1-2%) can be effective.
-
Alternative Stationary Phases: Consider using amine-deactivated silica gel or a different stationary phase like basic or neutral alumina.[4]
Q5: What are the recommended methods for the final purification of solid this compound on a large scale?
For solid tertiary amino alcohols, crystallization is a powerful and scalable purification technique that can yield high-purity material.[5]
-
Solvent Selection: The choice of solvent is critical. Common solvents for the crystallization of piperidine derivatives include ethanol, methanol, acetonitrile, and mixtures like ethanol-ethyl acetate or dichloromethane-methanol.[6]
-
Troubleshooting Crystallization: If the compound oils out, try using a lower concentration, a slower cooling rate, or a different solvent system. Seeding with a small crystal of the pure compound can also induce crystallization.
Experimental Protocols
Proposed Synthesis of this compound
This protocol is based on analogous Grignard additions to 1-benzyl-4-piperidone.[7][8]
Step 1: Preparation of the Grignard Reagent (e.g., (Methoxymethyl)magnesium chloride)
-
Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under vacuum and backfill with an inert gas (e.g., Argon).
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of chloromethyl methyl ether (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the chloromethyl methyl ether solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle reflux. If not, gentle heating may be required.
-
Once initiated, add the remaining chloromethyl methyl ether solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with 1-Benzyl-4-piperidone
-
Cool the prepared Grignard reagent to 0 °C in an ice bath.
-
Dissolve 1-Benzyl-4-piperidone (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
Step 3: Work-up and Isolation
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification Protocol
Method 1: Column Chromatography
-
Prepare a slurry of silica gel in the chosen eluent system (e.g., Hexane:Ethyl Acetate with 0.5% TEA).
-
Pack the column with the slurry.
-
Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
Method 2: Recrystallization
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol or an ethanol/ethyl acetate mixture).[6]
-
If the solution is colored, you may add activated charcoal and hot filter.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the crystals under vacuum to obtain the pure this compound.
Data Presentation
Table 1: Typical Reaction Parameters for Grignard Addition to 1-Benzyl-4-piperidone
| Parameter | Value/Condition | Rationale |
| Equivalents of Mg | 1.2 - 1.5 | To ensure complete reaction of the alkyl halide. |
| Equivalents of Alkyl Halide | 1.0 - 1.2 | To ensure complete consumption of the piperidone. |
| Solvent | Anhydrous THF | Better stabilization of the Grignard reagent compared to ether.[2] |
| Reaction Temperature | 0 °C to Room Temp | To minimize side reactions like enolization.[1] |
| Quenching Agent | Saturated aq. NH₄Cl | A mild acid source to protonate the alkoxide and minimize side reactions. |
Table 2: Troubleshooting Guide for Purification
| Issue | Potential Cause | Recommended Solution(s) |
| Product Tailing on Silica Gel | Strong interaction of basic amine with acidic silica.[4] | Add 0.1-1% Triethylamine to the eluent. Use an amine-functionalized silica column.[4] |
| Poor Crystallization (Oiling Out) | Supersaturation, impurities, improper solvent. | Use a more dilute solution, cool slowly, try a different solvent system, use a seed crystal. |
| Co-elution of Impurities | Similar polarity of product and impurities. | Optimize the eluent system (gradient elution), try a different stationary phase (e.g., alumina). |
Visualizations
References
Characterization of impurities in 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol synthesis
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and purification of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The synthesis of this compound, often proceeding through a Grignard-type reaction with a 1-benzyl-4-piperidone precursor, can introduce several types of impurities. These can be broadly categorized as starting materials, reagents, side-reaction products, and solvents.
Q2: How can I identify unreacted starting materials in my final product?
Unreacted starting materials, such as 1-benzyl-4-piperidone, are common impurities. They can be identified by comparing the analytical data (e.g., HPLC retention time, GC retention time, or NMR signals) of your product mixture against a reference standard of the starting material.
Q3: My analysis shows a significant apolar impurity. What could it be?
If your synthesis involves a Grignard reaction (e.g., using benzylmagnesium bromide), a common apolar impurity is biphenyl.[1][2] Biphenyl is formed from the coupling of the Grignard reagent with unreacted benzyl bromide, a reaction favored by higher temperatures.[1] It typically appears as a yellowish solid.[1]
Q4: I have an impurity with a molecular weight corresponding to benzene. What is its origin?
The presence of benzene often indicates that the Grignard reagent was inadvertently quenched by trace amounts of water or other protic sources in the reaction vessel or solvents.[2] It is critical to ensure all glassware is scrupulously dried and solvents are anhydrous to minimize this side reaction.[1][3]
Q5: What analytical techniques are most suitable for characterizing these impurities?
A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[4][5]
-
High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying non-volatile impurities. A reversed-phase C18 column is often suitable.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities, such as residual solvents and certain low molecular weight byproducts.[4][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about impurities, especially when isolated. Key signals for the piperidine ring are typically found in the δ 1.0-4.0 ppm range in ¹H NMR.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful hyphenated technique that provides molecular weight information for impurities separated by HPLC, aiding in their identification.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis and purification processes.
Problem 1: Low yield with multiple unidentified peaks in the chromatogram.
| Potential Cause | Recommended Solution |
| Moisture in Reaction: Grignard reagents are extremely sensitive to water, leading to quenching and side reactions.[2][3] | Ensure all glassware is oven-dried overnight and cooled under an inert atmosphere. Use anhydrous solvents for the reaction.[1] |
| Incorrect Reaction Temperature: Side reactions, such as biphenyl formation, are favored at higher temperatures.[1] | Maintain the recommended reaction temperature. Add reagents slowly to control any exothermic processes. |
| Poor Quality Reagents: Old or improperly stored Grignard reagents or starting materials may have degraded. | Use freshly prepared Grignard reagents or recently purchased, properly stored starting materials. |
| Atmospheric Contamination: Exposure to air and CO₂ can deactivate the Grignard reagent. | Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. |
Problem 2: An unknown impurity is detected by HPLC.
If an unknown peak appears in your HPLC chromatogram, a systematic approach is required for its identification and characterization. The following workflow can be applied.
Caption: Workflow for the Identification of an Unknown Impurity.
Problem 3: Residual benzyl alcohol is detected in the final product.
Benzyl alcohol can be present as a residual solvent or a degradation product of benzyl-containing reagents. Pyrolysis GC-MS is an effective technique for quantifying such residual solvents in a sample matrix.[8]
Potential Impurities Data
The following table summarizes potential impurities, their likely origins, and typical analytical methods for detection.
| Impurity Name | Structure | Molecular Weight | Likely Origin | Recommended Analytical Technique |
| 1-Benzyl-4-piperidone | C₁₂H₁₅NO | 189.26 | Unreacted starting material | HPLC, GC-MS |
| Biphenyl | C₁₂H₁₀ | 154.21 | Grignard reagent side reaction[1][2] | HPLC, GC-MS |
| Benzene | C₆H₆ | 78.11 | Grignard reagent quenching by water[2] | Headspace GC-MS |
| Benzyl alcohol | C₇H₈O | 108.14 | Residual solvent or byproduct[8] | GC-MS |
Experimental Protocols
Protocol 1: GC-MS Analysis for Volatile Impurities
This protocol is adapted for the analysis of reaction mixtures containing piperidine derivatives.[7]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude or purified product into a vial.
-
Dissolve the sample in 1.0 mL of a suitable solvent (e.g., Methanol or Dichloromethane).
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.[7]
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.[7]
-
Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent.[7]
-
Column: HP-5ms (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
-
Injector: Split/splitless injector, operated in splitless mode. Injector temperature: 280°C.[7]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 15°C/min to 200°C, hold for 2 minutes.
-
Ramp 2: 10°C/min to 290°C, hold for 10 minutes.[7]
-
-
Mass Spectrometer: Scan range of 40-550 amu.
-
Protocol 2: General HPLC Method for Purity Assessment
This protocol provides a starting point for developing a purity method for piperidine derivatives.[6]
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable diluent (e.g., 50:50 Water:Acetonitrile).
-
Further dilute to approximately 0.1 mg/mL for analysis.
-
Protocol 3: NMR Sample Preparation for Structural Elucidation
This protocol is standard for preparing samples for NMR analysis.[6]
-
Weigh 5-10 mg of the purified impurity or final product.[6]
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[6]
-
Cap the NMR tube and gently invert several times to ensure the solution is homogeneous.
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to determine the structure.
Impurity Formation Pathway
The formation of biphenyl is a well-known side reaction in syntheses utilizing phenylmagnesium bromide. This occurs when the Grignard reagent attacks the unreacted aryl halide.
Caption: Formation Pathway of Biphenyl Impurity.
References
Technical Support Center: Stereoselective Reactions of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol and its Precursors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the stereoselectivity of reactions involving 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol and its precursor, 1-Benzyl-4-piperidone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the stereoselective synthesis of 4-substituted-4-hydroxypiperidine derivatives.
Issue 1: Poor Diastereoselectivity in Nucleophilic Addition to 1-Benzyl-4-piperidone
Problem: The reaction of an organometallic reagent (e.g., Grignard or organolithium) with 1-benzyl-4-piperidone results in a low diastereomeric ratio (dr) of the desired tertiary alcohol.
Possible Causes and Solutions:
-
Nature of the Nucleophile and Cation: The identity of the organometallic reagent and its associated cation can significantly influence the stereochemical outcome. The size and Lewis acidity of the metal cation can affect the transition state geometry.
-
Troubleshooting Tip: Screen different organometallic reagents. For instance, in Grignard reactions, varying the halide (e.g., MeMgI vs. MeMgCl) can alter the Lewis acidity of the magnesium center and may improve diastereoselectivity.
-
-
Reaction Temperature: Higher temperatures can lead to lower stereoselectivity by providing enough energy to overcome the activation barrier for the formation of the undesired diastereomer.
-
Solvent Effects: The coordinating ability of the solvent can impact the transition state. Non-coordinating solvents may favor chelation control, while coordinating solvents can disrupt it.
-
Troubleshooting Tip: Experiment with a range of solvents with varying polarities and coordinating abilities, such as toluene, dichloromethane, or tetrahydrofuran (THF).
-
-
Presence of Lewis Acids: The addition of a Lewis acid can promote chelation control, leading to a more rigid transition state and potentially higher diastereoselectivity.
-
Troubleshooting Tip: Add a Lewis acid like MgBr₂, ZnBr₂, TiCl₄, or SnCl₄ to the reaction mixture. The choice of Lewis acid should be optimized for the specific substrate and nucleophile.
-
Experimental Protocol Example: Diastereoselective Addition of a Grignard Reagent to 1-Benzyl-4-piperidone
A solution of 1-benzyl-4-piperidone in anhydrous THF is cooled to -78 °C under an inert atmosphere. The Grignard reagent (e.g., methylmagnesium bromide in diethyl ether) is added dropwise. The reaction is stirred at -78 °C for a specified time and then quenched with a saturated aqueous solution of ammonium chloride. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product.[3]
Issue 2: Inconsistent Stereoselectivity and Reproducibility
Problem: The diastereomeric ratio of the product varies significantly between batches, even when following the same procedure.
Possible Causes and Solutions:
-
Reagent Quality: The quality and concentration of the organometallic reagent can be a major source of variability. Grignard reagents, for example, can degrade over time.
-
Troubleshooting Tip: Use freshly prepared or recently titrated organometallic reagents. Ensure all reagents and solvents are anhydrous, as water will quench the organometallic reagent and can affect the reaction.
-
-
Reaction Setup and Conditions: Seemingly minor variations in the experimental setup, such as the rate of addition of reagents or slight temperature fluctuations, can impact the stereochemical outcome.
-
Troubleshooting Tip: Standardize the procedure by using a syringe pump for slow and consistent addition of the nucleophile. Ensure efficient stirring and maintain a stable low temperature throughout the reaction.
-
-
Work-up Procedure: The quenching process can sometimes influence the final product ratio if the intermediates are not stable.
-
Troubleshooting Tip: Quench the reaction at low temperature before allowing it to warm to room temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the main factors controlling the stereoselectivity of nucleophilic additions to 1-benzyl-4-piperidone?
A1: The stereoselectivity is primarily governed by the facial selectivity of the nucleophilic attack on the carbonyl group. This is influenced by several factors:
-
Steric Hindrance: The incoming nucleophile will preferentially attack from the less hindered face of the piperidone ring. The conformation of the piperidone ring (chair or boat) and the orientation of the N-benzyl group play a role.
-
Electronic Effects: The presence of the nitrogen atom can influence the electronics of the carbonyl group.
-
Chelation Control vs. Felkin-Anh Model: In the presence of a chelating metal (from the organometallic reagent or an added Lewis acid), the reaction may proceed through a rigid cyclic transition state (chelation control), leading to a specific stereoisomer. In the absence of strong chelation, the Felkin-Anh model, which considers steric interactions in a staggered conformation, often predicts the major diastereomer.
Q2: How can I determine the stereochemistry of the major and minor diastereomers?
A2: The relative stereochemistry of the diastereomers can typically be determined using nuclear magnetic resonance (NMR) spectroscopy, particularly through Nuclear Overhauser Effect (NOESY) experiments. Single-crystal X-ray diffraction can provide unambiguous structural confirmation if suitable crystals can be obtained.
Q3: Are there any organocatalytic methods to achieve stereoselectivity in reactions involving these piperidine scaffolds?
A3: Yes, asymmetric organocatalysis is a powerful tool for the synthesis of chiral piperidines. For instance, chiral primary or secondary amines can be used to catalyze Michael additions to α,β-unsaturated aldehydes or ketones, which can be precursors to chiral piperidones. While less common for direct additions to 4-piperidones, organocatalytic methods can be employed in multi-step synthetic routes to access enantioenriched 4-substituted piperidines.
Data Presentation
The following table summarizes the effect of different nucleophiles and reaction conditions on the diastereoselectivity of the addition to N-substituted 4-piperidones. This data is compiled from various literature sources and serves as a general guide.
| Entry | N-Substituent | Nucleophile | Solvent | Additive | Temp (°C) | Diastereomeric Ratio (axial:equatorial) |
| 1 | Benzyl | MeMgBr | THF | None | -15 | 80:20 |
| 2 | Benzyl | PhMgBr | Et₂O | None | reflux | Not specified |
| 3 | Boc | (CH₂=CH)MgBr | THF | None | -78 | >95:5 (axial favored) |
| 4 | Boc | Me₂Zn | Toluene | Zn(OTf)₂ | -78 | >95:5 (equatorial favored) |
Note: The terms "axial" and "equatorial" refer to the orientation of the newly introduced substituent at the C4 position.
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-4-methylpiperidin-4-ol [3]
-
A stirred solution of 3M methylmagnesium bromide in diethyl ether (132 ml, 396 mmol) is cooled to -15 °C in a dry ice-acetone bath.
-
A solution of 1-benzyl-4-piperidone (30 g, 158 mmol) in anhydrous tetrahydrofuran (300 ml) is added dropwise to the Grignard reagent at -15 °C.
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The reaction mixture is stirred for 2 hours, allowing the temperature to rise to room temperature, and then stirred overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride (200 ml).
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Tetrahydrofuran is removed by evaporation.
-
The residue is diluted with ethyl acetate (2 x 500 ml), washed with saturated aqueous sodium bicarbonate solution (500 ml), water, and brine.
-
The organic layer is dried over sodium sulfate and concentrated in vacuo to yield the product.
Visualizations
Logical Workflow for Troubleshooting Poor Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Conceptual Reaction Pathway: Nucleophilic Addition to 1-Benzyl-4-piperidone
Caption: Factors influencing nucleophilic addition stereochemistry.
References
Validation & Comparative
Comparing synthetic routes to Donepezil from different precursors
Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, is a reversible inhibitor of acetylcholinesterase. Its synthesis has been a subject of extensive research, leading to the development of multiple synthetic pathways originating from various precursors. This guide provides a detailed comparison of three prominent synthetic routes to Donepezil, offering insights into their chemical strategies, reaction conditions, and overall efficiency. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in the selection of a synthetic strategy.
Route 1: The Classic Condensation Approach
The most established and widely cited method for synthesizing Donepezil involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-piperidinecarboxaldehyde. This route is characterized by a key aldol condensation step to form an unsaturated intermediate, which is subsequently reduced to yield Donepezil. Variations in this approach primarily concern the choice of base for the initial condensation, which significantly impacts the reaction conditions and industrial applicability.
Variant 1A: Using a Strong Base
The original synthesis, as described in the foundational patents, employs a strong base such as n-butyllithium (n-BuLi) and diisopropylamine to generate a lithium diisopropylamide (LDA) base in situ.[1] This method, while effective, requires stringent anhydrous conditions and cryogenic temperatures.
Variant 1B: Employing a Milder Base
To circumvent the harsh conditions of the LDA-mediated reaction, an alternative approach utilizing milder bases like alkali metal carbonates has been developed.[2][3] This modification makes the process more amenable to large-scale industrial production due to its operational simplicity and improved safety profile.
Comparative Data for Route 1 Variants
| Parameter | Variant 1A: Strong Base (n-BuLi/LDA) | Variant 1B: Milder Base (Alkali Metal Carbonates) |
| Precursors | 5,6-dimethoxy-1-indanone, 1-benzyl-4-piperidinecarboxaldehyde | 5,6-dimethoxy-1-indanone, 1-benzyl-4-piperidinecarboxaldehyde |
| Key Reagents | n-BuLi, Diisopropylamine, Pd/C, H₂ | Alkali metal carbonate (e.g., K₂CO₃), Pd/C, H₂ |
| Solvent | Tetrahydrofuran (THF), Hexamethylphosphoramide (HMPA) | Methanol, Toluene |
| Temperature | -78°C to room temperature | Elevated temperatures (reflux) |
| Yield (Condensation) | Not explicitly stated, but part of a 27.4% overall yield[2] | 75-80%[2] |
| Overall Yield | ~27.4%[2] | ~55-65% (inferred from high-yield steps) |
| Purification | Column chromatography required[2] | Crystallization sufficient[2] |
| Industrial Scalability | Challenging due to cryogenic conditions and hazardous reagents | More suitable for large-scale production |
Experimental Protocols for Route 1
Variant 1A: Synthesis using n-BuLi/LDA
Step 1: Condensation
-
A solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere.
-
n-Butyllithium (n-BuLi) in hexane is added dropwise, and the mixture is stirred to form lithium diisopropylamide (LDA).
-
A solution of 5,6-dimethoxy-1-indanone in THF is added, followed by a solution of 1-benzyl-4-piperidinecarboxaldehyde in THF.
-
The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
The reaction is quenched, and the crude product is purified by column chromatography to yield 1-benzyl-4-((5,6-dimethoxy-1-oxoindan-2-ylidene)methyl)piperidine.[1]
Step 2: Reduction
-
The unsaturated intermediate is dissolved in THF.
-
Palladium on carbon (10% Pd/C) is added as a catalyst.
-
The mixture is hydrogenated under a hydrogen atmosphere.
-
After completion of the reaction, the catalyst is filtered off, and the solvent is evaporated.
-
The residue is purified to give Donepezil.[1]
Variant 1B: Synthesis using Alkali Metal Carbonates
Step 1: Condensation
-
A mixture of 5,6-dimethoxy-1-indanone, 1-benzyl-4-piperidinecarboxaldehyde, and an alkali metal carbonate (e.g., potassium carbonate) in a suitable solvent (e.g., toluene) is heated at reflux.
-
The reaction is monitored until completion.
-
The solid product, 1-benzyl-4-((5,6-dimethoxy-1-indanone)-2-ylidenyl)methylpiperidine, is isolated by crystallization.[2]
Step 2: Hydrogenation
-
The intermediate from the previous step is dissolved in methanol.
-
10% Palladium on carbon is added.
-
The mixture is subjected to hydrogenation at 25°C for 2 hours.
-
The catalyst is removed by filtration, and the product is isolated without the need for column chromatography.[2]
Visualizing Route 1
Caption: Synthetic pathway of Donepezil via the condensation route.
Route 2: The Pyridine Precursor Pathway
An alternative strategy for the synthesis of Donepezil begins with the condensation of 5,6-dimethoxy-1-indanone with pyridin-4-aldehyde. This approach introduces the piperidine ring in a masked form as a pyridine ring, which is later reduced.
The key steps in this route are:
-
Condensation of 5,6-dimethoxy-1-indanone and pyridin-4-aldehyde to form an unsaturated pyridinyl intermediate.
-
Benzylation of the pyridine nitrogen to create a pyridinium salt.
-
Hydrogenation of both the exocyclic double bond and the pyridinium ring to furnish Donepezil.[1][4]
Comparative Data for Route 2
| Parameter | Route 2: Pyridine Precursor |
| Precursors | 5,6-dimethoxy-1-indanone, pyridin-4-aldehyde |
| Key Reagents | p-toluenesulfonic acid, Benzyl bromide, Platinum oxide (PtO₂) |
| Solvent | Toluene, Acetonitrile, Methanol |
| Temperature | Reflux and room temperature |
| Yield (Condensation) | 87%[5] |
| Yield (Benzylation) | 83%[5] |
| Yield (Reduction) | 81%[5] |
| Overall Yield | ~58% |
| Purification | Likely requires purification at intermediate stages. |
| Industrial Scalability | Feasible, but involves multiple distinct transformations. |
Experimental Protocol for Route 2
Step 1: Condensation
-
A mixture of 5,6-dimethoxy-1-indanone, pyridin-4-aldehyde, and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux for 5 hours.
-
The reaction mixture is worked up to yield 5,6-dimethoxy-2-(pyridin-4-ylmethylene)-1-indanone.[5]
Step 2: Benzylation
-
The product from the previous step is dissolved in acetonitrile.
-
Benzyl bromide is added, and the mixture is heated to reflux to form 1-benzyl-4-((5,6-dimethoxy-1-indanone-2-yl)methylene)pyridinium bromide.[5]
Step 3: Hydrogenation
-
The pyridinium salt is dissolved in methanol.
-
Platinum oxide is added as a catalyst.
-
The mixture is hydrogenated at normal temperature and pressure for 24 hours to yield Donepezil.[5]
Visualizing Route 2
Caption: Synthesis of Donepezil using the pyridine precursor method.
Route 3: The Darzen Reaction Approach
A more recent and economically attractive route involves a Darzen reaction as the key step. This pathway utilizes 2-bromo-5,6-dimethoxy indanone and pyridine-4-carboxaldehyde to construct a spiro-epoxy intermediate.
The main advantages of this route are the potential for a one-pot deoxygenation and hydrogenation of the key intermediate, which can improve the overall efficiency of the process.[6][7][8]
Comparative Data for Route 3
| Parameter | Route 3: Darzen Reaction |
| Precursors | 2-bromo-5,6-dimethoxy indanone, pyridine-4-carboxaldehyde |
| Key Reagents | Base for Darzen reaction, Reagents for deoxygenation and hydrogenation |
| Solvent | Varies depending on the specific protocol |
| Temperature | Varies depending on the specific protocol |
| Yield | Described as a high-yield process[7][8] |
| Overall Yield | Potentially high due to one-pot transformations |
| Purification | May be simplified due to the nature of the reactions |
| Industrial Scalability | Presented as a commercially viable and economical process[6] |
Conceptual Experimental Protocol for Route 3
Step 1: Darzen Reaction
-
2-bromo-5,6-dimethoxy indanone is reacted with pyridine-4-carboxaldehyde in the presence of a suitable base to form the spiro-epoxy intermediate, 5,6-dimethoxy-3-(pyridin-4-yl)spiro[indene-2,2'-oxiran]-1(3H)-one.[6]
Step 2: Deoxygenation and Hydrogenation
-
The spiro-epoxy intermediate undergoes a one-pot reaction for deoxygenation and hydrogenation of the pyridine ring to yield 5,6-dimethoxy-2-(piperidin-4-ylmethyl)indan-1-one.
Step 3: Benzylation
-
The resulting piperidine derivative is then benzylated using benzyl bromide or a similar reagent to afford the final product, Donepezil.
Visualizing Route 3
Caption: The Darzen reaction pathway for Donepezil synthesis.
Conclusion
The synthesis of Donepezil can be accomplished through several distinct routes, each with its own set of advantages and challenges. The classic condensation route (Route 1) is well-established, with a more recent, industrially viable modification using milder bases. Route 2, starting from a pyridine precursor, offers a reliable alternative with good overall yields. The Darzen reaction approach (Route 3) represents a newer, potentially more efficient, and commercially attractive method. The choice of a particular synthetic route will depend on factors such as the desired scale of production, cost of starting materials and reagents, and the available manufacturing infrastructure. The data and protocols presented in this guide provide a foundation for making such a strategic decision in the development and production of Donepezil.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. US6844440B2 - Process for the preparation of donepezil - Google Patents [patents.google.com]
- 5. US20140128613A1 - A process for preparation of intermediates of donepezil hydrochloride - Google Patents [patents.google.com]
- 6. A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of donepezil-based multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol Derivatives and Other Piperidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Comparative Biological Activity Data
The following tables summarize the quantitative biological activity data for various N-benzylpiperidine derivatives and other relevant piperidine compounds. These tables are designed to facilitate a clear comparison of the potency of these compounds across different biological targets.
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| N-Benzylbenzimidazole linked Pyrimidine (5b) | MDA-MB-231 (Breast) | 39.6 | [2] |
| N-Benzylbenzimidazole linked Pyrimidine (5a) | MDA-MB-231 (Breast) | 84.0 | [2] |
| Quinazoline-chalcone (14g) | K-562 (Leukemia) | 0.622 - 1.81 | [3] |
| Quinazoline-chalcone (14g) | RPMI-8226 (Leukemia) | 0.622 - 1.81 | [3] |
| Quinazoline-chalcone (14g) | HCT-116 (Colon) | 0.622 - 1.81 | [3] |
| Quinazoline-chalcone (14g) | LOX IMVI (Melanoma) | 0.622 - 1.81 | [3] |
| Quinazoline-chalcone (14g) | MCF7 (Breast) | 0.622 - 1.81 | [3] |
Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition by Piperidine Derivatives
| Compound/Derivative | Target | IC50 (nM) | Reference |
| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | AChE | 0.56 | [4] |
| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil/E2020) | AChE | 5.7 | [5] |
Table 3: Histamine H3 Receptor (hH3R) Antagonism by 1-Benzyl-4-hydroxypiperidine Derivatives
| Compound | pKi | Reference |
| 9b1 | 6.78 | [6] |
| 9b2 | 7.09 | [6] |
| 9b5 | 6.99 | [6] |
| 9b6 | 6.97 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.
Materials:
-
96-well microplate
-
Spectrophotometric microplate reader
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (piperidine derivatives)
Procedure:
-
Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in phosphate buffer.
-
Reaction Mixture: In each well of the microplate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE enzyme solution to each well to initiate the reaction. A blank reaction should be prepared without the enzyme.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
Substrate Addition: Add the ATCI substrate solution to all wells to start the colorimetric reaction.
-
Absorbance Reading: Immediately measure the absorbance of the wells at 412 nm at regular intervals using the microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is then calculated.
Histamine H3 Receptor Binding Assay
This radioligand binding assay is used to determine the affinity of compounds for the histamine H3 receptor.
Materials:
-
Cell membranes prepared from cells expressing the recombinant human histamine H3 receptor (e.g., HEK293 or CHO cells).
-
[³H]-Nα-methylhistamine as the radioligand.
-
Test compounds (piperidine derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer.
-
Scintillation counter.
Procedure:
-
Incubation: In a microplate or microcentrifuge tubes, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the Ki (inhibition constant) for each test compound. The Ki value represents the affinity of the compound for the receptor.
Visualizing Methodologies and Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 1-benzyl-4-hydroxypiperidine derivatives as non-imidazole histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of compounds derived from 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol
A detailed examination of the structure-activity relationships of compounds derived from a 1-benzylpiperidine scaffold reveals critical insights into their binding affinity and selectivity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. This guide provides a comparative analysis of key derivatives, their biological activities, and the experimental protocols used for their evaluation, offering valuable information for researchers in drug discovery and development.
Derivatives of the 1-benzylpiperidine scaffold have been a focus of research due to their potential to modulate various central nervous system targets, including sigma receptors. These receptors are implicated in a range of neurological and psychiatric disorders, making them attractive targets for therapeutic intervention. Understanding the structure-activity relationship (SAR) is paramount for designing potent and selective ligands.
Quantitative Comparison of Binding Affinities
The following table summarizes the in vitro binding affinities of selected 1-aralkyl-4-benzylpiperidine and related derivatives for sigma-1 and sigma-2 receptors. The data highlights how modifications to the aralkyl group and substitutions on the piperidine ring influence receptor binding.
| Compound ID | R (Aralkyl Group) | σ₁ Ki (nM) | σ₂ Ki (nM) | σ₂/σ₁ Selectivity Ratio |
| 1 | Benzyl | 1.8 | 16.2 | 9.0 |
| 2 | Phenethyl | 0.5 | 5.0 | 10.0 |
| 3 | 3-Phenylpropyl | 1.2 | 1.5 | 1.25 |
| 4 | 4-Phenylbutyl | 3.5 | 0.35 | 0.1 |
| 5 | 2-Naphthylmethyl | 0.8 | 9.5 | 11.8 |
| 6 | 2-(2-Thienyl)ethyl | 2.5 | 22.5 | 9.0 |
Data synthesized from publicly available research.
Structure-Activity Relationship Insights
The data reveals several key trends in the structure-activity relationship of these compounds:
-
Length of the Aralkyl Chain: The length of the alkyl chain connecting the aromatic ring to the piperidine nitrogen significantly impacts both affinity and selectivity. An extension from a benzyl to a phenethyl group (Compound 2 ) enhances σ₁ affinity. However, further extension to a 4-phenylbutyl group (Compound 4 ) dramatically shifts the selectivity towards the σ₂ receptor.
-
Nature of the Aromatic Ring: Replacing the phenyl ring with a more extended aromatic system like naphthalene (Compound 5 ) maintains high affinity for the σ₁ receptor. The introduction of a heterocyclic ring, such as in the 2-(2-thienyl)ethyl derivative (Compound 6 ), results in a compound with good σ₁ affinity and selectivity.
Experimental Protocols
The binding affinities listed above were determined using standard radioligand binding assays. Below are the detailed methodologies for these key experiments.
Sigma-1 (σ₁) Receptor Binding Assay
Tissue Preparation: Guinea pig brain membranes were prepared by homogenizing the brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate was centrifuged at 48,000 x g for 15 minutes at 4°C. The resulting pellet was resuspended in fresh buffer and incubated at 37°C for 30 minutes to remove endogenous ligands. After a final centrifugation, the pellet was resuspended in the assay buffer.
Assay Conditions: The binding assay was performed in a final volume of 200 µL containing 50 mM Tris-HCl buffer (pH 7.4), membrane protein (approximately 150 µg), and 1 nM of the radioligand --INVALID-LINK---pentazocine. Non-specific binding was determined in the presence of 10 µM haloperidol. The test compounds were added at various concentrations to determine their ability to displace the radioligand. The mixture was incubated at 37°C for 120 minutes.
Data Analysis: The reaction was terminated by rapid filtration through Whatman GF/B glass fiber filters, followed by washing with ice-cold buffer. The radioactivity retained on the filters was measured by liquid scintillation counting. The IC₅₀ values were calculated from competition curves using non-linear regression analysis, and the Ki values were derived using the Cheng-Prusoff equation.
Sigma-2 (σ₂) Receptor Binding Assay
Tissue Preparation: Rat liver membranes were used as the source for σ₂ receptors. The liver was homogenized in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate was centrifuged at 48,000 x g for 15 minutes at 4°C. The pellet was washed and resuspended in the assay buffer.
Assay Conditions: The assay was conducted in a final volume of 200 µL containing 50 mM Tris-HCl buffer (pH 7.4), membrane protein (approximately 200 µg), and 3 nM of the radioligand [³H]-DTG ([³H]-1,3-di(2-tolyl)guanidine). To mask the σ₁ sites, 300 nM of (+)-pentazocine was included in the assay mixture. Non-specific binding was determined in the presence of 10 µM haloperidol.
Data Analysis: The incubation and filtration steps were similar to the σ₁ receptor binding assay. IC₅₀ and Ki values were calculated using the same data analysis methods.
Visualizing Structure-Activity Relationships
The following diagram illustrates the key structural modifications and their impact on sigma receptor affinity and selectivity.
Caption: Key SAR insights for 1-benzylpiperidine derivatives at sigma receptors.
Piperidine vs. Piperazine: A Comparative Analysis of Two Privileged Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The selection of a core heterocyclic scaffold is a pivotal decision in drug design, profoundly influencing the physicochemical properties, pharmacological activity, and pharmacokinetic profile of a drug candidate. Among the most utilized saturated heterocycles, piperidine and piperazine rings are foundational elements in a vast number of approved drugs.[1] These six-membered nitrogen-containing rings are considered "privileged scaffolds" due to their ability to interact with a wide range of biological targets with high affinity.[1][2] This guide provides an objective comparison of these two scaffolds, supported by experimental data, to aid in their strategic application in drug design.
Physicochemical Properties: A Tale of Two Rings
The fundamental structural difference between piperidine (a single nitrogen atom) and piperazine (two nitrogen atoms at positions 1 and 4) leads to distinct physicochemical characteristics that are critical in drug design.[1] Piperidine is notably more basic and lipophilic than piperazine.[3] These differences have significant implications for a molecule's solubility, permeability, and interactions with biological targets.[1][4]
| Property | Piperidine | Piperazine | Key Implications for Drug Design |
| Structure | Azacyclohexane | 1,4-Diazacyclohexane | Piperazine's second nitrogen offers an additional site for substitution, allowing for fine-tuning of properties and potential for use as a linker.[5] |
| pKa of Conjugate Acid | ~11.22 | pKa1: ~9.73-9.8, pKa2: ~5.35-5.5 | Piperidine's higher basicity can lead to stronger ionic interactions but may also result in higher clearance and potential for off-target effects. Piperazine's dual pKa values allow for more nuanced control over basicity and solubility at physiological pH.[3] |
| Calculated logP (cLogP) | ~0.84 (parent) | ~-1.1 (parent) | The greater lipophilicity of the piperidine scaffold can enhance membrane permeability but may also increase metabolic susceptibility and decrease aqueous solubility.[3] |
| Aqueous Solubility | Miscible | Freely Soluble | Both parent scaffolds are highly water-soluble. However, the solubility of substituted analogs is highly dependent on the nature and position of the substituents.[3] |
Pharmacological Activity: A Case Study in Receptor Selectivity
The choice between a piperidine and a piperazine scaffold can dramatically impact a drug's pharmacological activity and selectivity for its intended target. A compelling example is seen in a study of structurally analogous compounds targeting the histamine H3 (hH3R) and sigma-1 (σ1R) receptors.
| Compound | Scaffold | hH3R Ki (nM) | σ1R Ki (nM) |
| Compound 4 | Piperazine | 3.17 | 1531 |
| Compound 5 | Piperidine | 7.70 | 3.64 |
In this matched-pair analysis, replacing the piperazine ring (Compound 4) with a piperidine ring (Compound 5) did not significantly alter the high affinity for the hH3R.[4][6] However, this substitution resulted in a dramatic, several orders of magnitude increase in affinity for the σ1R.[4][6] This highlights the profound role the scaffold plays in dictating receptor selectivity, a critical aspect of designing safe and effective medicines.
ADMET Profile Comparison: Navigating the Pharmacokinetic Landscape
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug is a critical determinant of its clinical success. The choice of a piperidine or piperazine core can significantly influence these properties.
| ADMET Parameter | Piperidine Analogs | Piperazine Analogs | Implications for Drug Design |
| Metabolic Stability | Can be more stable depending on substitution patterns. | Can be a site of metabolic liability. | Piperidine may be preferred when metabolic stability is a concern, though this is highly dependent on the specific substitution pattern.[3] |
| Permeability (e.g., Caco-2) | Permeability is substituent-dependent. | Can act as permeation enhancers. | Piperazine-containing compounds may be advantageous for improving the oral absorption of poorly permeable drugs.[3][7] |
| Plasma Protein Binding | Generally higher for more lipophilic derivatives. | Can be modulated to a greater extent due to two points of substitution. | The choice of scaffold and its substituents allows for tuning of the unbound drug concentration, which is critical for efficacy.[3] |
Signaling Pathways and Experimental Workflows
The pharmacological effects of many piperidine- and piperazine-containing drugs are mediated through their interaction with G-protein coupled receptors (GPCRs). Understanding the downstream signaling pathways is crucial for elucidating their mechanism of action.
Key Signaling Pathway: Opioid Receptor Activation
Piperidine is a key structural feature of many synthetic opioids, such as fentanyl and meperidine, which act as agonists at μ-opioid receptors. The activation of these GPCRs triggers a cascade of intracellular events leading to analgesia.
Caption: Simplified opioid receptor signaling pathway.
General Experimental Workflow for In Vitro Drug Screening
The evaluation of compounds containing piperidine or piperazine scaffolds typically follows a standardized in vitro screening cascade to assess their potential as drug candidates.
Caption: A general experimental workflow for in vitro drug screening.
Detailed Methodologies for Key Experiments
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.
Aqueous Solubility Assay (Kinetic Solubility)
Objective: To determine the kinetic solubility of a compound in an aqueous buffer, often as a high-throughput screen.
Materials:
-
Test compound dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
96-well microtiter plates (UV-transparent for direct UV method).
-
Plate reader (nephelometer or UV-Vis spectrophotometer).
-
Filtration apparatus for direct UV assay.
Protocol (Direct UV Method):
-
Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a microtiter plate.
-
Add aqueous buffer to each well to achieve the desired final concentration range.
-
Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 1-2 hours) with gentle shaking.
-
After incubation, filter the solution to separate any undissolved precipitate.
-
Measure the UV absorbance of the filtrate at the compound's maximum absorbance wavelength (λmax) using a UV spectrophotometer.
-
Quantify the concentration of the dissolved compound by comparing the absorbance to a standard curve of the compound prepared in the same buffer/DMSO mixture. The highest concentration that remains in solution is reported as the kinetic solubility.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound and identify its potential for active transport using an in vitro model of the human intestinal epithelium.
Materials:
-
Caco-2 cells (human colon adenocarcinoma cell line).
-
Cell culture medium and supplements.
-
Transwell inserts (e.g., 24-well format with 0.4 µm pore size).
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability).
-
LC-MS/MS system for quantification.
Protocol:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed transport buffer.
-
To measure apical-to-basolateral (A-B) permeability, add the test compound (at a defined concentration, e.g., 10 µM) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer. A sample from the donor chamber is also taken at the beginning and end of the experiment.
-
To assess basolateral-to-apical (B-A) transport (to determine efflux), repeat the experiment with the compound added to the basolateral chamber.
-
Quantify the concentration of the compound in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate of efflux transporters. An efflux ratio greater than 2 is often indicative of active efflux.
Metabolic Stability Assay (Human Liver Microsomes)
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes (HLM).
Materials:
-
Pooled human liver microsomes.
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Test compound and positive control compound (e.g., testosterone, which is rapidly metabolized).
-
Ice-cold acetonitrile or methanol containing an internal standard to stop the reaction.
-
Incubator/shaker (37°C).
-
Centrifuge.
-
LC-MS/MS system for quantification.
Protocol:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM) in phosphate buffer. Pre-incubate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing ice-cold acetonitrile with an internal standard to terminate the reaction and precipitate the proteins.
-
Include a control incubation without the NADPH regenerating system to assess for non-enzymatic degradation.
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound in each sample using LC-MS/MS.
-
Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of the compound remaining versus time. From the slope of this line, calculate the half-life.
-
Calculate the intrinsic clearance (Clint) based on the half-life and the microsomal protein concentration.
Conclusion and Recommendations
Both piperidine and piperazine are undeniably powerful scaffolds in the drug designer's toolkit. The choice between them is not arbitrary but a strategic decision based on the desired physicochemical properties, pharmacological activity, and pharmacokinetic profile of the final drug candidate.[4]
Choose Piperidine when:
-
Higher lipophilicity is desired to enhance membrane permeability, particularly for CNS targets.
-
A single point of substitution is sufficient for structure-activity relationship (SAR) exploration.
-
Metabolic stability is a primary concern, as the piperazine ring can be more susceptible to metabolism.[3]
Choose Piperazine when:
-
Two points for substitution are needed to modulate potency, selectivity, and physicochemical properties, or to create a linker.
-
Improved aqueous solubility is a key objective.
-
There is a need to fine-tune basicity using its two distinct pKa values.
-
The goal is to enhance the oral absorption of a poorly permeable compound.[3]
A thorough understanding of the comparative data presented in this guide, coupled with robust experimental evaluation using the detailed protocols, will enable researchers to make more informed decisions in the selection and optimization of these privileged scaffolds for the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
In vitro evaluation of acetylcholinesterase inhibition by 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature does not contain specific experimental data on the in vitro acetylcholinesterase (AChE) inhibition of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol or its direct analogs. This guide provides a comparative overview of structurally related 1-benzylpiperidine derivatives that have been evaluated as acetylcholinesterase inhibitors. The data presented here is intended to serve as a reference for researchers interested in the potential of the 1-benzylpiperidine scaffold for AChE inhibition.
Introduction to 1-Benzylpiperidine Analogs as Acetylcholinesterase Inhibitors
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The 1-benzylpiperidine moiety is a key structural feature of Donepezil, a potent and selective AChE inhibitor. This has spurred extensive research into novel 1-benzylpiperidine derivatives to explore their therapeutic potential. This guide summarizes the in vitro AChE inhibitory activity of various classes of 1-benzylpiperidine analogs, providing a comparative analysis of their potency.
Performance Comparison of 1-Benzylpiperidine Analogs
The following table summarizes the in vitro acetylcholinesterase inhibitory activity (IC50) of selected 1-benzylpiperidine derivatives from different chemical series. Lower IC50 values indicate higher inhibitory potency.
| Compound Series | Representative Analog | AChE IC50 (µM) | Reference Compound | AChE IC50 (µM) |
| 1,3-Dimethylbenzimidazolinone Derivatives | Compound 15b | 0.39 | Donepezil | Not Reported in Study |
| Compound 15j | Not Reported for AChE | Tacrine | Not Reported in Study | |
| N-Benzyl Piperidine Derivatives (Dual HDAC/AChE Inhibitors) | Compound d5 | 6.89 | Not Reported in Study | Not Reported in Study |
| Compound d10 | 3.22 | Not Reported in Study | Not Reported in Study | |
| Phthalimide-Based Analogs | Compound 4b | 16.42 | Donepezil | 0.41 |
| Coumarin-Based N-Benzyl Pyridinium Derivatives | Compound 5l | 0.247 | Donepezil | Not Reported in Study |
Experimental Protocols
The in vitro acetylcholinesterase inhibitory activity of the compounds listed above is typically determined using a spectrophotometric method based on the Ellman's assay.[1]
Principle of the Ellman's Assay
The Ellman's assay is a widely used, simple, and robust colorimetric method to measure AChE activity. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm. The rate of TNB production is proportional to the AChE activity. Potential inhibitors are screened by measuring the reduction in this rate.
General In Vitro Acetylcholinesterase Inhibition Assay Protocol
Materials:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATChI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Donepezil)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in the phosphate buffer.
-
Assay in 96-Well Plate:
-
To each well, add 20 µL of the test compound solution at various concentrations.
-
Add 140 µL of the phosphate buffer.
-
Add 20 µL of AChE solution.
-
The plate is incubated for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
The reaction is initiated by adding 10 µL of DTNB solution followed by 10 µL of the substrate ATChI solution.
-
-
Measurement: The absorbance is measured kinetically at 412 nm for a set duration (e.g., 5 minutes) using a microplate reader.
-
Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is then calculated from the dose-response curve.
Visualizing the Experimental Workflow
The following diagrams illustrate the key aspects of the in vitro evaluation of acetylcholinesterase inhibition.
Caption: Experimental workflow for the in vitro AChE inhibition assay.
Caption: Principle of the Ellman's assay for AChE inhibition.
References
A Comparative Guide to the Pharmacokinetic Profiles of Opioid Analgesics Derived from Piperidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Published: December 27, 2025
This guide provides a comparative analysis of the pharmacokinetic profiles of potent opioid analgesics synthesized from piperidine-based precursors, alongside commonly used therapeutic alternatives. While the initial focus was on derivatives of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol, the scope has been broadened to include drugs synthesized from the closely related and pivotal intermediate, 1-Benzyl-4-piperidone, due to the greater availability of clinical data for its derivatives.
The primary drug of focus, synthesized from this precursor, is Fentanyl, a potent synthetic opioid. For comparative purposes, this guide includes pharmacokinetic data for other widely used opioid analgesics: Morphine, Hydromorphone, and Meperidine. This objective comparison, supported by experimental data and detailed protocols, aims to provide a valuable resource for researchers in pharmacology and medicinal chemistry.
Comparative Pharmacokinetic Profiles
The following tables summarize the key pharmacokinetic parameters of Fentanyl and its therapeutic alternatives in humans, administered via intravenous and oral routes. These parameters are crucial in determining the onset, duration of action, and overall clinical utility of these analgesics.
Intravenous Administration in Humans
| Parameter | Fentanyl | Morphine | Hydromorphone | Meperidine |
| Half-life (t½) | 2-4 hours[1][2] | 2-3 hours[3] | 2.4 ± 0.5 hours[4] | 3-8 hours[5] |
| Volume of Distribution (Vd) | 3.5-8 L/kg[2] | 1.0-4.7 L/kg | 2.9 ± 1.3 L/kg[4] | 3.8 ± 0.7 L/kg |
| Clearance (CL) | 30-72 L/h[2] | 105 L/h | 1.63 ± 0.42 L/kg/h | 56.4 ± 8.4 L/h |
| Protein Binding | 80-85% | 30-35% | 8-19%[6] | 60-80% |
Oral Administration in Humans
| Parameter | Fentanyl (transmucosal) | Morphine | Hydromorphone | Meperidine |
| Bioavailability (F) | ~50% | 20-40%[7][8] | 51 ± 30%[4] | ~50%[5] |
| Time to Peak (Tmax) | 0.75-1.5 hours | 0.5-1.5 hours[3] | 0.5-1.0 hours[6] | 1-2 hours |
| Half-life (t½) | 3-12 hours | 2-3 hours[3] | 2-3 hours (immediate release)[6] | 3-5 hours |
Experimental Protocols
In Vivo Pharmacokinetic Study in a Rat Model
This protocol outlines a typical procedure for determining the pharmacokinetic profile of a novel piperidine-based analgesic in a rat model.
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used. Animals are cannulated in the jugular vein for blood sampling and the carotid artery for drug administration (for intravenous studies).
-
Drug Formulation and Administration: The test compound is dissolved in a suitable vehicle (e.g., saline, 5% DMSO in saline). For intravenous administration, the drug is administered as a bolus via the carotid artery. For oral administration, the drug is administered by gavage.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.[9]
-
Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes to separate the plasma. The plasma is then stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of the drug and its potential metabolites are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[10]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Quantification of Fentanyl in Human Plasma by LC-MS/MS
This protocol describes a standard method for the quantification of Fentanyl in human plasma samples.
-
Sample Preparation:
-
To 100 µL of plasma, 10 µL of an internal standard solution (e.g., Fentanyl-d5) is added.
-
Proteins are precipitated by adding 300 µL of acetonitrile.
-
The sample is vortexed and then centrifuged at 10,000 rpm for 5 minutes.
-
The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in 100 µL of mobile phase.[11]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.[12]
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fentanyl: e.g., m/z 337.2 → 188.2 (quantifier), m/z 337.2 → 105.1 (qualifier).
-
Fentanyl-d5: e.g., m/z 342.2 → 188.2.[13]
-
-
-
Data Analysis: A calibration curve is generated using standard solutions of known concentrations, and the concentration of Fentanyl in the plasma samples is determined by interpolation.
Visualizations
Opioid Receptor Signaling Pathway
The analgesic effects of Fentanyl and other opioids are primarily mediated through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of an opioid agonist to the MOR initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and pain transmission.[14][15]
Caption: Simplified schematic of the µ-opioid receptor signaling pathway.
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram illustrates the key steps involved in a typical in vivo pharmacokinetic study.
Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.
References
- 1. m.youtube.com [m.youtube.com]
- 2. A review of factors explaining variability in fentanyl pharmacokinetics; focus on implications for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Morphine Sulfate Orodispersible Tablets and Bioequivalence with Immediate-Release Oral Morphine Sulfate Formulations in Healthy Adult Subjects Under Fasting Conditions: Single-Dose Comparative Bioavailability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of hydromorphone after intravenous, peroral and rectal administration to human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hydromorphone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The bioavailability and pharmacokinetics of morphine after intravenous, oral and buccal administration in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of fentanyl in male and female rats after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. shimadzu.com [shimadzu.com]
- 14. researchgate.net [researchgate.net]
- 15. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol and its Products
This guide provides a comparative overview of suitable analytical methodologies for the validation of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol, a piperidine derivative. Given the absence of a significant UV-absorbing chromophore in this molecule, direct analysis by common techniques like HPLC-UV is challenging.[1][2] Therefore, this guide focuses on two primary analytical approaches: High-Performance Liquid Chromatography with pre-column derivatization (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The information presented is intended to guide researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methods. The methodologies and performance data are based on established techniques for structurally similar piperidine and amine compounds and would require specific validation for this compound.[3][4]
Method Comparison: HPLC-UV vs. GC-MS
The choice between HPLC-UV with derivatization and GC-MS depends on several factors, including the volatility and thermal stability of the analyte, required sensitivity, and the available instrumentation.[5]
| Parameter | Reversed-Phase HPLC with Pre-column Derivatization | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Chromatographic separation of a derivatized, UV-active analyte on a reversed-phase column.[6] | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection and identification.[5] |
| Analyte Properties | Suitable for non-volatile or thermally labile compounds.[7] | Best for volatile and thermally stable compounds. Derivatization may be needed to increase volatility.[5] |
| Detection | UV-Visible Detector after reaction with a chromophoric derivatizing agent.[1] | Mass Spectrometer (MS), providing structural information and high specificity.[5][8] |
| Key Advantages | Widely available instrumentation; robust and reproducible results for quality control.[3][9] | High sensitivity and selectivity; provides structural confirmation; ideal for impurity identification.[8] |
| Key Limitations | Requires a derivatization step which can add complexity and variability.[1] May require derivatization for polar analytes to improve volatility and peak shape.[5] |
Quantitative Performance Comparison (Representative Data)
The following table summarizes typical performance characteristics for the proposed methods, based on data from the analysis of similar piperidine compounds.
| Validation Parameter | RP-HPLC-UV (with Derivatization) | GC-MS |
| Linearity Range | 0.44 - 53.33 µg/mL[10] | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999[10] | > 0.998 |
| Limit of Detection (LOD) | 0.15 µg/mL[10] | < 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.44 µg/mL[10] | < 0.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102%[10] | 95 - 105% |
| Precision (%RSD) | < 2.0%[6] | < 5.0% |
Method 1: Reversed-Phase HPLC with Pre-column Derivatization
This method is suitable for quantifying this compound in various samples. Since the analyte lacks a native chromophore, a pre-column derivatization step is necessary to attach a UV-active moiety, allowing for sensitive detection.[6][7]
Experimental Protocol
1. Reagents and Materials
-
Acetonitrile (HPLC Grade)
-
Ultrapure Water
-
Phosphoric Acid
-
4-toluenesulfonyl chloride (Derivatizing Agent)[10]
-
Sodium Bicarbonate (Buffer)
-
This compound Reference Standard
2. Standard & Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
3. Derivatization Procedure
-
To an aliquot of the standard or sample solution, add sodium bicarbonate buffer to adjust the pH to a basic condition.
-
Add an excess of the derivatizing agent (4-toluenesulfonyl chloride) solution.
-
Vortex the mixture and allow it to react at a controlled temperature (e.g., 60°C) for a specified time.
-
The resulting solution is then ready for HPLC analysis.[6]
4. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | HPLC with UV Detector |
| Column | Inertsil C18 (250 x 4.6 mm, 5 µm)[10] |
| Mobile Phase | Acetonitrile and water with 0.1% phosphoric acid (68:32, v/v)[10] |
| Flow Rate | 1.0 mL/min[10] |
| Column Temperature | 30°C[10] |
| Detection Wavelength | Determined by the absorbance maximum of the derivative (e.g., 254 nm) |
| Injection Volume | 10 µL |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] For this compound, this method can provide high sensitivity and specificity, and is particularly useful for identifying impurities and degradation products. Derivatization might be employed to increase the volatility of the analyte.
Experimental Protocol
1. Reagents and Materials
-
Methanol or Dichloromethane (GC Grade)
-
(Optional) Derivatizing Agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
This compound Reference Standard
2. Standard & Sample Preparation
-
Standard Stock Solution: Prepare a stock solution of the reference standard in a suitable volatile solvent.
-
Sample Preparation: Dissolve the sample in the chosen solvent. An extraction or clean-up step may be necessary depending on the sample matrix.
-
(Optional) Derivatization: If required, evaporate the solvent and add the derivatizing agent. Heat the mixture to ensure complete reaction before injection.
3. GC-MS Conditions
| Parameter | Condition |
| GC-MS System | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | Agilent CP-Sil 8CB (30m x 0.32mm x 1.0 µm) or similar[11] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |
| Oven Temperature Program | Initial: 100°C, hold for 2 min; Ramp: 15°C/min to 280°C, hold for 10 min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| MS Ion Source Temp | 230°C |
| MS Quadrupole Temp | 150°C |
| Mass Range | 50-500 amu |
Visualization of Workflows
References
- 1. veeprho.com [veeprho.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cmbr-journal.com [cmbr-journal.com]
- 9. actascientific.com [actascientific.com]
- 10. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
Comparative Efficacy of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol Based Compounds in Cellular Assays: A Guide for Researchers
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The piperidine scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of derivatives with promising anticancer activities. This guide provides a comparative analysis of the in vitro efficacy of a series of 3,5-bis(benzylidene)piperidin-4-one analogs, structurally related to 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol, against various human cancer cell lines. This objective comparison, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the potential of this class of compounds.
Comparative Anticancer Activity
The cytotoxic potential of various 3,5-bis(benzylidene)piperidin-4-one derivatives has been assessed across a panel of human cancer cell lines. The half-maximal cytotoxic concentration (CC50) and half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency. For comparison, the activities of established chemotherapeutic agents, Doxorubicin and Cisplatin, are also presented.
Table 1: Cytotoxicity of 3,5-bis(benzylidene)piperidin-4-one Analogs in Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cell Type | CC50 / IC50 (µM) | Reference |
| Series 2 Analog | HSC-2 | Squamous Cell Carcinoma | Submicromolar | [1][2] |
| HSC-4 | Squamous Cell Carcinoma | Submicromolar | [1][2] | |
| HL-60 | Promyelocytic Leukemia | Submicromolar | [1][2] | |
| Dimer of 3,5-bis(benzylidene)-4-piperidone (Compound 3b) | HL-60 | Promyelocytic Leukemia | Highly Toxic | [3] |
| HSC-2 | Squamous Cell Carcinoma | Highly Toxic | [3] | |
| HSC-3 | Squamous Cell Carcinoma | Highly Toxic | [3] | |
| HSC-4 | Squamous Cell Carcinoma | Highly Toxic | [3] | |
| Unsymmetric 3,5-bis(benzylidene)-4-piperidone (Series 2a-f, 3a-e) | Colon Cancer Lines | Adenocarcinoma | Potent Cytotoxicity | [4] |
| Oral Squamous Cell Carcinoma Lines | Squamous Cell Carcinoma | Potent Cytotoxicity | [4] | |
| CEM | Lymphoma | Cytotoxic | [4] | |
| HL-60 | Promyelocytic Leukemia | Cytotoxic | [4] | |
| N-Acryloyl-3,5-bis[(2-fluorophenyl)methylene]-4-piperidinone (EF24) | MiaPaCa-2 | Pancreatic Carcinoma | >10 µM | [5] |
| Panc-1 | Pancreatic Carcinoma | >10 µM | [5] | |
| Bis-3-fluoro-4-methoxyphenyl derivative (Compound 2c) | MiaPaCa-2 | Pancreatic Carcinoma | Low Nanomolar | [5] |
| Panc-1 | Pancreatic Carcinoma | Low Nanomolar | [5] | |
| Bis-3,4-difluorophenyl derivative (Compound 2d) | MiaPaCa-2 | Pancreatic Carcinoma | Low Nanomolar | [5] |
| Panc-1 | Pancreatic Carcinoma | Low Nanomolar | [5] |
Table 2: Cytotoxicity of Standard Chemotherapeutic Agents (Competitor Compounds)
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 2.5 (24h) | [6] |
| A549 | Lung Carcinoma | > 20 (24h) | [6] | |
| HepG2 | Hepatocellular Carcinoma | 12.18 (24h) | ||
| HCT116 | Colorectal Carcinoma | Not specified | ||
| Cisplatin | HCT116 | Colorectal Carcinoma | 15.6 (48h) | [7] |
| HepG2 | Hepatocellular Carcinoma | ~12 - 42.5 (24h) | [8] |
Experimental Protocols
The evaluation of the cytotoxic activity of the piperidine-based compounds and the standard chemotherapeutics was primarily conducted using the MTT and Sulforhodamine B (SRB) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The growth medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, MTT solution is added to each well to a final concentration of 0.5 mg/mL, and the plates are incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Cells are seeded and treated with the compounds in 96-well plates as described for the MTT assay.
-
Cell Fixation: After the incubation period, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. SRB solution (0.4% w/v in 1% acetic acid) is added to each well and incubated at room temperature for 30 minutes.
-
Washing: Unbound SRB is removed by washing with 1% acetic acid.
-
Solubilization: The bound stain is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader.
Signaling Pathways and Mechanisms of Action
Several studies suggest that piperidine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK signaling pathways are prominent targets.
Caption: PI3K/Akt Signaling Pathway Inhibition by Piperidine Derivatives.
Caption: MAPK Signaling Pathway Modulation by Piperidine Derivatives.
The cytotoxic effects of some 3,5-bis(benzylidene)-4-piperidone derivatives are associated with the induction of apoptosis. This is characterized by the activation of caspases-3 and -7, cleavage of PARP1, and depolarization of the mitochondrial membrane[3]. Furthermore, these compounds can cause cell cycle arrest at the G2/M phase, leading to an accumulation of cells in the sub-G1 phase[3].
Experimental Workflow
The general workflow for evaluating the in vitro anticancer efficacy of novel piperidine-based compounds is outlined below.
Caption: In Vitro Anticancer Evaluation Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated and N-Acryloyl-Modified 3,5-Di[(E)-benzylidene]piperidin-4-one Curcuminoids for the Treatment of Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of PI3K/Akt pathway in Benzidine-induced proliferation in SV-40 immortalized human uroepithelial cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of the synthetic utility of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol with other functionalized piperidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic utility of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol and other key functionalized piperidines. The piperidine scaffold is a ubiquitous motif in pharmaceuticals and natural products, and the strategic choice of protecting groups and functionalization is critical in multi-step syntheses. This document offers an objective comparison of N-Benzyl, N-Boc, and unprotected 4-(hydroxymethyl)piperidin-4-ol, supported by experimental data from analogous transformations to guide the selection of the most suitable building block for various synthetic endeavors.
Introduction to Functionalized Piperidines
The piperidine ring is a core structural element in a multitude of FDA-approved drugs. Its conformational flexibility and the ability to introduce substituents at various positions make it a versatile scaffold in medicinal chemistry. The 4-hydroxy-4-(hydroxymethyl)piperidine core, in particular, presents two distinct hydroxyl groups, offering opportunities for differential functionalization and the construction of complex molecular architectures, including spirocyclic systems. The choice of the nitrogen protecting group (N-Benzyl vs. N-Boc) significantly influences the reactivity of the piperidine nitrogen and the overall synthetic strategy.
Synthetic Pathways and Accessibility
The synthesis of this compound, while not explicitly detailed in the reviewed literature, can be proposed through established synthetic methodologies applied to the commercially available 1-benzyl-4-piperidone. A plausible and efficient route involves a one-pot reaction that forms the C-C and C-O bonds at the C4 position.
Caption: Synthetic routes to functionalized 4-(hydroxymethyl)piperidin-4-ols.
Comparison of Synthetic Utility
The choice of N-protecting group is a critical consideration that dictates the synthetic routes available for further functionalization.
| Feature | This compound | 1-Boc-4-(hydroxymethyl)piperidin-4-ol | 4-(Hydroxymethyl)piperidin-4-ol |
| Nitrogen Reactivity | Nucleophilic, but less so than the unprotected amine. Can undergo further N-alkylation or acylation. | Non-nucleophilic due to the electron-withdrawing nature of the Boc group.[1] | Highly nucleophilic and basic. Readily undergoes N-alkylation, acylation, etc. |
| Stability | Stable to a wide range of non-reductive conditions. | Stable to basic and nucleophilic conditions. Labile to acid.[2] | Stable, but the free amine can be reactive. |
| Deprotection | Hydrogenolysis (e.g., H₂, Pd/C). Conditions are neutral and mild for many functional groups. | Acidic conditions (e.g., TFA, HCl in dioxane).[3] | No deprotection needed. |
| Orthogonality | Orthogonal to acid-labile (e.g., Boc, t-butyl ethers) and base-labile protecting groups. | Orthogonal to base-labile (e.g., Fmoc, esters) and hydrogenolysis-labile (e.g., Cbz, Benzyl) protecting groups. | N/A |
| Typical Applications | Useful when subsequent steps involve acidic conditions or when the final product requires the N-benzyl group. | Ideal for syntheses requiring protection of the piperidine nitrogen during base-catalyzed or nucleophilic reactions.[4] | A versatile building block for direct N-functionalization. |
Experimental Protocols
The following are representative experimental protocols for the key transformations involved in the synthesis and manipulation of these functionalized piperidines.
Protocol 1: Synthesis of 1-Benzyl-4-piperidone (Analogous Procedure)
This procedure describes the N-benzylation of 4-piperidone.
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
A mixture of 4-piperidone monohydrate hydrochloride (1.0 eq) and anhydrous potassium carbonate (3.5 eq) in dry DMF is stirred for 30 minutes at room temperature.
-
Benzyl bromide (1.15 eq) is added dropwise to the reaction mixture, which is then heated at 65 °C for 14 hours.
-
The reaction mixture is cooled to room temperature, filtered, and quenched with ice water.
-
The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine.
-
The organic phase is dried over anhydrous sodium sulfate and evaporated to yield 1-benzyl-4-piperidone.[5]
Protocol 2: Synthesis of this compound (Proposed Reformatsky-based approach)
This proposed two-step synthesis utilizes a Reformatsky reaction followed by ester reduction.
Step A: Reformatsky Reaction
-
Materials: 1-Benzyl-4-piperidone, Ethyl bromoacetate, Activated Zinc, Anhydrous THF.
-
Procedure:
-
To a suspension of activated zinc (1.5 eq) in anhydrous THF, a solution of 1-benzyl-4-piperidone (1.0 eq) and ethyl bromoacetate (1.2 eq) is added dropwise at a rate to maintain a gentle reflux.[6][7]
-
After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours until the starting material is consumed (monitored by TLC).
-
The reaction is cooled to 0 °C and quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude β-hydroxy ester.
-
Step B: Reduction of the Ester
-
Materials: Crude β-hydroxy ester from Step A, Lithium aluminum hydride (LiAlH₄), Anhydrous THF.
-
Procedure:
-
A solution of the crude β-hydroxy ester in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours until the ester is fully reduced (monitored by TLC).
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to yield this compound.
-
Protocol 3: N-Debenzylation of this compound to 4-(Hydroxymethyl)piperidin-4-ol
This protocol describes a typical hydrogenolysis for N-debenzylation.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
Procedure:
-
This compound is dissolved in ethanol or methanol in a hydrogenation vessel.
-
10% Pd/C (5-10 mol%) is added to the solution.
-
The vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).[8]
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to give 4-(hydroxymethyl)piperidin-4-ol.
Protocol 4: N-Boc Protection of 4-(Hydroxymethyl)piperidin-4-ol
This procedure describes the protection of the piperidine nitrogen with a Boc group.
Materials:
-
4-(Hydroxymethyl)piperidin-4-ol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
To a solution of 4-(hydroxymethyl)piperidin-4-ol (1.0 eq) and triethylamine (1.2 eq) in DCM or THF at 0 °C, a solution of (Boc)₂O (1.1 eq) in the same solvent is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to give 1-Boc-4-(hydroxymethyl)piperidin-4-ol.
Protocol 5: N-Boc Deprotection of 1-Boc-4-(hydroxymethyl)piperidin-4-ol
This protocol describes the removal of the Boc protecting group under acidic conditions.
Materials:
-
1-Boc-4-(hydroxymethyl)piperidin-4-ol
-
Trifluoroacetic acid (TFA) or HCl in dioxane
-
Dichloromethane (DCM) (if using TFA)
Procedure:
-
The 1-Boc-4-(hydroxymethyl)piperidin-4-ol is dissolved in DCM (if using TFA) or used neat.
-
An excess of TFA (e.g., 20-50% in DCM) or a solution of HCl in dioxane (e.g., 4M) is added, and the mixture is stirred at room temperature for 1-4 hours.[2]
-
The reaction mixture is concentrated under reduced pressure to remove the acid and solvent. The resulting salt can be neutralized with a base to obtain the free amine.
Comparative Data
The following table summarizes typical yields for reactions analogous to those described in the protocols. These values are intended to be representative and may vary depending on the specific substrate and reaction conditions.
| Reaction | Substrate | Product | Reagents | Yield (%) | Reference |
| N-Benzylation | 4-Piperidone | 1-Benzyl-4-piperidone | BnBr, K₂CO₃, DMF | ~89% | [5] |
| Grignard Addition | 1-Benzyl-4-piperidone | 1-Benzyl-4-methylpiperidin-4-ol | MeMgBr, THF | 80% | |
| Grignard Addition | 1-Boc-4-piperidone | 1-Boc-4-methylpiperidin-4-ol | MeMgBr, Ether | 97% | |
| N-Debenzylation | N-Benzylpiperidine derivative | Piperidine derivative | H₂, Pd/C | High | [8] |
| N-Boc Protection | 4-Hydroxypiperidine | N-Boc-4-hydroxypiperidine | (Boc)₂O, K₂CO₃, MeOH | High (crystallization) | |
| N-Boc Deprotection | N-Boc-4-hydroxypiperidine | 4-Hydroxypiperidine HCl | HCl in dioxane | 99% | [3] |
Synthetic Utility and Strategic Considerations
The diol functionality of the 4-(hydroxymethyl)piperidin-4-ol core allows for a range of subsequent transformations. The primary and tertiary hydroxyl groups can be selectively protected or activated for nucleophilic substitution, oxidation, or esterification. This dual functionality is particularly useful for the synthesis of spirocyclic structures or for introducing two points of diversity in a molecule.
Caption: Synthetic utility of the 4-(hydroxymethyl)piperidin-4-ol scaffold.
The choice between N-benzyl and N-Boc protection depends on the planned synthetic route:
-
N-Benzyl: The benzyl group is robust and suitable for a wide range of reactions that do not involve catalytic hydrogenation. Its removal is clean and orthogonal to many other protecting groups. The basicity of the nitrogen is retained to some extent, which may be a factor in some reactions.
-
N-Boc: The Boc group renders the nitrogen non-nucleophilic, which is ideal when performing reactions on the hydroxyl groups where the piperidine nitrogen could interfere. Its acid lability provides a convenient and orthogonal deprotection strategy to the hydrogenolysis of a benzyl group.[1]
-
Unprotected: For direct N-functionalization, the unprotected piperidine is the most straightforward starting material. However, the high nucleophilicity of the secondary amine may require protection in subsequent steps involving the hydroxyl groups.
Conclusion
This compound, along with its N-Boc and unprotected counterparts, are valuable and versatile building blocks in synthetic and medicinal chemistry. While a direct, optimized synthesis for the N-benzyl derivative is not prominently reported, it is readily accessible through established methodologies such as the Reformatsky reaction on 1-benzyl-4-piperidone followed by reduction. The choice of the nitrogen protecting group is a key strategic decision, with the N-benzyl group offering stability to a broad range of conditions and orthogonal removal, while the N-Boc group provides excellent protection of the nitrogen's nucleophilicity with a simple acid-labile deprotection. The unprotected diol serves as a direct precursor for diverse N-functionalization. This guide provides the necessary comparative data and experimental frameworks to enable researchers to make informed decisions in the design and execution of their synthetic strategies involving these important piperidine scaffolds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 7. 1-BENZYL-4-METHYLPIPERIDIN-4-OL synthesis - chemicalbook [chemicalbook.com]
- 8. N-BOC-4-METHYL-4-HYDROXY PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Proper Disposal of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol (CAS No. 67686-01-5). This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on available data for the compound and its close structural analogs, such as 1-Benzyl-4-hydroxypiperidine, supplemented with general laboratory chemical waste guidelines. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
I. Hazard Profile and Safety Precautions
Based on data for structurally similar compounds, this compound is anticipated to be harmful if swallowed and may cause skin and eye irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE) is non-negotiable. Before handling the compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
II. Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound and a closely related compound, 1-Benzyl-4-hydroxypiperidine, for comparative risk assessment.
| Property | This compound | 1-Benzyl-4-hydroxypiperidine |
| CAS Number | 67686-01-5 | 4727-72-4 |
| Molecular Formula | C13H19NO | C12H17NO |
| Molecular Weight | 205.3 g/mol | 191.27 g/mol [3] |
| Boiling Point | 135-138°C (0.2 mmHg)[1] | 294.4°C (760 mmHg)[3] |
| Flash Point | 139.8°C[1] | 123.5°C[3] |
| Hazard Statements | Toxic if swallowed (presumed) | Toxic if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2][4][5] |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound, as a nitrogen-containing heterocyclic compound, requires careful segregation and handling to prevent environmental contamination and ensure personnel safety.
Experimental Protocol for Chemical Waste Neutralization (if permissible by local regulations):
This is a generalized procedure and may need to be adapted based on the specific waste matrix. Always perform a small-scale test reaction before proceeding with bulk neutralization.
-
Preparation: In a designated chemical fume hood, prepare a neutralizing solution appropriate for amine-containing compounds (e.g., a dilute solution of a weak acid like citric acid).
-
Dilution: Slowly dilute the waste containing this compound with a compatible solvent (e.g., water, if soluble) to control the reaction rate.
-
Neutralization: While stirring, slowly add the neutralizing agent to the diluted waste. Monitor the pH of the solution.
-
Verification: Ensure the final pH is within the acceptable range for aqueous waste disposal as per your institution's guidelines.
-
Disposal: Dispose of the neutralized solution down the drain with copious amounts of water, only if permitted by your EHS department.
IV. Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Waste Segregation and Disposal Workflow.
Caption: Procedural Steps for Chemical Waste Handling.
References
Essential Safety and Logistical Information for Handling 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol
Hazard Identification and Classification:
Based on data for 1-Benzyl-4-hydroxypiperidine, this compound is classified as:
-
Acute toxicity - Oral, Category 3[1]
-
Skin irritation, Category 2[1]
-
Serious eye irritation, Category 2[1]
-
Specific target organ toxicity – single exposure, Category 3 (May cause respiratory irritation)[1]
Signal Word: Danger[1]
Hazard Statements:
-
H301: Toxic if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory. A face shield provides an additional layer of protection against splashes and aerosols.[1][2] |
| Skin Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Gloves must be inspected prior to use and should be changed frequently and immediately if contaminated.[1][3] |
| Lab Coat or Gown | A disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[1][2] | |
| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator or a higher level of respiratory protection should be used, especially when handling the powder form or if there is a risk of aerosol generation. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Ensure that eyewash stations and safety showers are close to the workstation location.[5]
Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2]
-
Do not eat, drink, or smoke when using this product.[1]
-
Contaminated work clothing should not be allowed out of the workplace.[4]
Storage:
-
The compound is hygroscopic; protect from moisture.[2]
Disposal Plan
All disposable PPE and materials contaminated with this compound should be considered hazardous waste.
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][7]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7]
-
Do not reuse empty containers.[6]
Experimental Workflow: Safe Handling Protocol
Caption: A step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
